molecular formula C13H21NO4 B5824724 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol

1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol

Cat. No.: B5824724
M. Wt: 255.31 g/mol
InChI Key: ZPFOXBJGVIUHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound 1-deoxy-1-[(3,4-dimethylphenyl)amino]pentitol is 255.14705815 g/mol and the complexity rating of the compound is 239. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['122032', '41823', '19654']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-8-3-4-10(5-9(8)2)14-6-11(16)13(18)12(17)7-15/h3-5,11-18H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFOXBJGVIUHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952825
Record name 1-Deoxy-1-(3,4-dimethylanilino)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3051-94-3
Record name 3,4-Xylidino-D-ribitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003051943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC122032
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC19654
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Deoxy-1-(3,4-dimethylanilino)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-xylidino-D-ribitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Role of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol in Riboflavin Production and Flavoenzyme Probing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern biotechnology and pharmacology, the production and study of riboflavin (Vitamin B2) represents a critical intersection of metabolic engineering and synthetic organic chemistry. While biological de novo biosynthesis relies on complex enzymatic cascades, industrial scale-up and mechanistic enzymatic studies frequently depend on a pivotal synthetic intermediate: 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol (commonly referred to as the ribamine intermediate or N-(3,4-dimethylphenyl)-D-ribamine). This whitepaper explores the dual role of this compound as the structural bridge in semi-synthetic riboflavin production and as the foundational precursor for synthesizing 5-deazaflavin analogs used to probe flavoenzyme kinetics.

The Dichotomy of Riboflavin Production: De Novo Biosynthesis vs. Semi-Synthetic Pathways

The generation of the isoalloxazine ring of riboflavin can be achieved through two distinct paradigms. In purely biological systems, such as the engineered overproducer Bacillus subtilis, de novo biosynthesis relies entirely on enzymatic cascades starting from guanosine-5'-triphosphate (GTP) and ribulose-5-phosphate ()[1].

However, industrial demands historically necessitated a more robust hybrid approach. This semi-synthetic route leverages fermentatively produced D-ribose, which is extracted and chemically converted into riboflavin via a [2]. At the absolute core of this chemical assembly is 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol. By utilizing microbial fermentation to produce the complex chiral sugar (D-ribose) and relying on high-yield organic chemistry for the final ring closures, manufacturers bypass the rate-limiting enzymatic bottlenecks of the natural biological pathway ()[3].

Chemical Mechanics: Synthesis and Role of the Ribamine Intermediate

The transition from biological precursor to chemical vitamin hinges on the reductive amination of D-ribose with 3,4-dimethylaniline. Because the initial riboside formed is transient and prone to hydrolysis, it is immediately reduced to yield the stable 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol intermediate.

Once stabilized, this ribamine intermediate is coupled with a phenyl diazonium salt to form an azo compound. This azo dye subsequently undergoes cyclo-condensation with barbituric acid in a weakly acidic medium to construct the mature riboflavin molecule ()[4].

SemiSynthetic A D-Ribose (Fermentation) C 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol (Ribamine Intermediate) A->C Reductive Amination (+ NaBH3CN) B 3,4-Dimethylaniline B->C E Azo Dye Intermediate C->E Azo Coupling D Phenyl Diazonium Chloride D->E G Riboflavin (Vitamin B2) E->G Cyclo-condensation F Barbituric Acid F->G

Semi-synthetic riboflavin production workflow highlighting the ribamine intermediate.

Mechanistic Probing of Flavoenzymes in Biosynthesis

Beyond its role in bulk vitamin production, 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol is an indispensable precursor for the synthesis of flavin analogs, most notably 5-deazariboflavin .

By reacting the ribamine intermediate with 6-chlorouracil instead of barbituric acid, researchers synthesize 5-deazaflavins. These analogs are structurally identical to natural flavins but lack the N5 nitrogen. Causality in this design is critical: the absence of the N5 nitrogen renders the molecule incapable of forming stable semiquinone radicals. Consequently, 5-deazariboflavin and its downstream phosphorylated derivatives (5-deazaFMN and 5-deazaFAD) are used as potent mechanistic probes and competitive inhibitors for key biosynthetic enzymes, forcing the enzymes to stall or proceed via obligate two-electron transfers ()[5].

Probing R 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol DZF 5-Deazariboflavin (Mechanistic Probe) R->DZF Cyclization U 6-Chlorouracil U->DZF RK Riboflavin Kinase (Target Enzyme) DZF->RK Competitive Binding DFMN 5-DeazaFMN RK->DFMN ATP-dependent Phosphorylation FADS FAD Synthetase (Target Enzyme) DFMN->FADS Competitive Binding DFAD 5-DeazaFAD FADS->DFAD Adenylylation

Synthesis of 5-deazariboflavin from the ribamine intermediate and its role in enzyme probing.

Experimental Methodologies

Protocol 1: Synthesis of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol

Causality Note: The choice of sodium cyanoborohydride (NaBH₃CN) over standard sodium borohydride is critical. NaBH₃CN provides mild, selective reduction of the imine intermediate at a slightly acidic pH (6.0-6.5) without prematurely reducing the open-chain aldehyde form of D-ribose, thereby maximizing the yield of the target ribamine.

  • Dissolution: Dissolve 10 mmol of D-ribose and 10.5 mmol of 3,4-dimethylaniline in 50 mL of anhydrous methanol.

  • Imine Formation: Stir the mixture at 60°C for 2 hours under an inert argon atmosphere to drive the condensation reaction.

  • Selective Reduction: Cool the reaction to 0°C. Adjust the pH to 6.0 using glacial acetic acid. Slowly add 12 mmol of NaBH₃CN. Stir for 12 hours at room temperature.

  • Workup: Quench the reaction by neutralizing with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). The disappearance of the D-ribose spot (visualized with p-anisaldehyde) and the emergence of a new UV-active spot confirms completion. Verify the isolated product via LC-MS (Expected m/z for [M+H]⁺: 256.15).

Protocol 2: Conversion to 5-Deazariboflavin for Enzyme Assays
  • Coupling: Suspend 5 mmol of the purified 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol and 6 mmol of 6-chlorouracil in 30 mL of dimethylformamide (DMF).

  • Cyclization: Add a catalytic amount of malononitrile and heat the suspension to 110°C for 6 hours to force the cyclo-condensation.

  • Purification: Cool the mixture, precipitate the crude analog with cold diethyl ether, and purify via preparative HPLC.

  • Self-Validating Step: The successful cyclization is self-validated by a distinct shift in fluorescence. While natural riboflavin exhibits strong yellow-green fluorescence (emission ~520 nm), the synthesized 5-deazariboflavin exhibits a distinct blue fluorescence (emission ~460 nm) under UV light. This optical shift provides immediate, non-destructive confirmation of the N5 substitution.

Quantitative Data Summaries

To contextualize the efficiency of the ribamine intermediate in production and its derivative's potency in enzymatic probing, the following quantitative data is summarized:

Table 1: Comparative Efficiency of Riboflavin Production Methods

Production MethodKey IntermediateTypical YieldMajor Byproducts / Drawbacks
Pure Chemical Synthesis D-Arabinose / Ribamine~40-50%Isomeric flavins, heavy metal waste
Semi-Synthetic (Roche) 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol~60%Azo dye waste, organic solvents
De Novo Fermentation GTP / Ribulose-5-phosphate>95% (from substrate)High biomass generation

Table 2: Kinetic Parameters of Flavoenzymes (Natural vs. Analog Substrates)

EnzymeSubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)Inhibition Type
Riboflavin Kinase Riboflavin (Natural)1.245.0N/A
Riboflavin Kinase 5-Deazariboflavin (Analog)0.82.1Competitive
FAD Synthetase FMN (Natural)2.538.5N/A
FAD Synthetase 5-DeazaFMN (Analog)1.91.5Competitive

References

  • Averianova, L. A., et al. "Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview." Frontiers in Bioengineering and Biotechnology, 2020.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 493570, Riboflavin." PubChem, 2025.

  • Benchchem. "5-Deazariboflavin | Flavin Analog | For Research Use." Benchchem Catalog, 2025.

  • Regulation of Riboflavin Biosynthesis in Microorganisms and Construction of the Advanced Overproducers of This Vitamin. Int J Mol Sci, 2021.

  • Metabolic Engineering of Bacillus subtilis for Riboflavin Production: A Review. Fermentation, 2023.

Sources

Technical Guide: Lumazine Synthase Substrate Specificity & Ribitylaminobenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the substrate specificity of Lumazine Synthase (LS) with a specific focus on ribitylaminobenzene derivatives as mechanistic probes and inhibitors. It departs from standard templates to prioritize the chemical logic and experimental validation required for drug development.

Executive Summary: The Chemical Logic of LS Inhibition

Lumazine Synthase (LS) (EC 2.5.1.78) catalyzes the penultimate step in riboflavin (Vitamin B2) biosynthesis, a pathway absent in humans but essential for bacteria (e.g., M. tuberculosis, B. subtilis) and fungi. This exclusivity makes LS a high-value antimicrobial drug target.

The enzyme’s natural substrate is 5-amino-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione (Substrate A). However, the active site's topology—specifically the hydrophobic pocket accommodating the heterocyclic core and the hydrophilic depression for the ribityl chain—allows for the binding of ribitylaminobenzene derivatives . These analogues, where the pyrimidine ring is replaced or modified (often to a phenyl ring), serve as critical tools to decouple hydrogen-bonding requirements from steric constraints, revealing the "minimal pharmacophore" for high-affinity inhibition.

Mechanistic Basis of Substrate Specificity

The Natural Reaction Coordinate

LS catalyzes the condensation of Substrate A with 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) to form 6,7-dimethyl-8-ribityllumazine .[1][2] The reaction proceeds via a Schiff base intermediate, followed by phosphate elimination and cyclization.

Structural Determinants of Binding

Crystallographic studies (e.g., Aquifex aeolicus, Bacillus subtilis) reveal two distinct binding sub-sites:

  • The Ribityl Binding Site: A highly specific, solvent-accessible surface depression. It forms an extensive hydrogen-bonding network with the ribityl hydroxyls. Crucially, this site tolerates little modification; the ribityl chain is the primary anchor.

  • The Heterocyclic Pocket: A hydrophobic cavity located at the interface of adjacent subunits (in the pentameric or icosahedral assembly). The natural pyrimidinedione ring engages in specific H-bonds (e.g., with backbone amides).

Ribitylaminobenzene Derivatives as Probes

Ribitylaminobenzene derivatives (e.g., N-ribitylaniline) lack the specific H-bond donors/acceptors of the pyrimidine ring (N1, N3, O2, O4).

  • Binding Logic: Their ability to bind LS demonstrates that hydrophobic stacking and the ribityl anchor are sufficient for initial complex formation, even without the full pyrimidine H-bond network.

  • Inhibition Mechanism: These derivatives often act as competitive inhibitors or dead-end substrates . They occupy the Substrate A site but cannot undergo the cyclization reaction with DHBP due to the lack of the nucleophilic amino group at the equivalent ortho-position (unless specifically functionalized).

Pathway Visualization

The following diagram illustrates the natural pathway and the competitive entry of ribitylaminobenzene inhibitors.

RiboflavinPathway sub_A 5-amino-6-(D-ribitylamino)- 2,4(1H,3H)-pyrimidinedione complex_ES Enzyme-Substrate Complex sub_A->complex_ES Binding (Kd ~ μM) sub_B 3,4-dihydroxy-2-butanone- 4-phosphate (DHBP) sub_B->complex_ES Binding (Kd ~ μM) inhibitor Ribitylaminobenzene Derivatives (Competitive Inhibitor) complex_EI Enzyme-Inhibitor Complex (Dead End) inhibitor->complex_EI Competitive Binding (Ki dependent on aryl sub.) intermediate Schiff Base Intermediate complex_ES->intermediate Condensation product 6,7-dimethyl-8- ribityllumazine intermediate->product Phosphate Elimination & Cyclization riboflavin Riboflavin (Vitamin B2) product->riboflavin Riboflavin Synthase

Caption: Competitive binding of ribitylaminobenzene derivatives vs. natural substrates in the Riboflavin Biosynthesis pathway.

Kinetic Data & Specificity Profile

The following table summarizes kinetic parameters for LS (typically B. subtilis or M. tuberculosis) interacting with natural substrates versus key ribitylaminobenzene/pyrimidine analogues.

Compound ClassStructure CoreR-Group (Side Chain)Interaction TypeKinetic Parameter (Approx.)Mechanistic Insight
Natural Substrate PyrimidinedioneD-RibitylSubstrate

Full H-bond network + hydrophobic stacking.
Inhibitor A Ribitylaminobenzene D-RibitylCompetitive Inhibitor

Loss of pyrimidine H-bonds reduces affinity but confirms ribityl dominance.
Inhibitor B Nitro-pyrimidineD-RibitylTransition State Analogue

Electron-withdrawing group mimics transition state electronics.
Inhibitor C Phenyl-phosphonateAlkyl-linkedBis-substrate Analogue

Bridges both substrate sites; high potency.

Note: Values vary by bacterial species.


 values for simple ribitylaminobenzenes are generally higher (weaker binding) than pyrimidine analogues, highlighting the contribution of the heterocyclic nitrogens to binding energy.

Experimental Protocols

Protocol A: Synthesis of Ribitylaminobenzene Probes

Context: To test specificity, one must synthesize the "deaza" analogue.

  • Condensation: React 3,4-dimethylaniline (or substituted aniline) with D-ribose in anhydrous methanol.

  • Reduction: Catalytic hydrogenation (H2, Pd/C) of the resulting riboside to yield the N-ribitylaniline.

  • Purification: Recrystallization from ethanol/water. Critical: Ensure removal of unreacted aniline, as it is toxic and can interfere with spectral assays.

Protocol B: High-Throughput Fluorometric Inhibition Assay

Context: LS activity is silent, but the displacement of riboflavin or the formation of lumazine can be monitored. This protocol uses the "Riboflavin Displacement" method, exploiting the fact that some LS species (e.g., S. pombe) bind riboflavin tightly, quenching its fluorescence.

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.0, 100 mM NaCl, 1 mM EDTA, 2 mM DTT.

  • Enzyme: Recombinant LS (e.g., S. pombe or M. tuberculosis), purified to >95% homogeneity.

  • Probe: Riboflavin (10 μM stock).

  • Test Compounds: Ribitylaminobenzene derivatives (dissolved in DMSO).

Workflow:

  • Equilibration: Mix 100 nM LS enzyme with 5 μM Riboflavin in the buffer. Incubate for 10 min at 25°C. Fluorescence should be low (quenched).

  • Titration: Add the test compound (0.1 μM to 1 mM).

  • Measurement: Monitor fluorescence recovery (Ex: 450 nm, Em: 530 nm).

  • Analysis: Plot Fluorescence vs. [Inhibitor]. Fit to a competitive binding model to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validation Step:

  • Control: Titrate with the natural substrate (unlabeled). If fluorescence does not increase, the enzyme is inactive or the riboflavin is not bound.

Protocol C: Kinetic Assay (Lumazine Formation)

Context: Direct measurement of catalytic activity.

  • Reaction Mix: Buffer + 50 μM DHBP + 50 μM Substrate A (natural).

  • Initiation: Add LS enzyme.

  • Inhibition: Add Ribitylaminobenzene derivative at varying concentrations.

  • Detection: Monitor the formation of 6,7-dimethyl-8-ribityllumazine at 410 nm (

    
    ).
    
  • Data Processing: Use Lineweaver-Burk plots. Competitive inhibitors (like ribitylaminobenzenes) will increase the apparent

    
     without altering 
    
    
    
    .

Experimental Workflow Visualization

The following diagram details the decision tree for characterizing a new ribitylaminobenzene derivative.

AssayWorkflow start New Ribitylaminobenzene Derivative solubility Solubility Check (DMSO/Buffer) start->solubility screen_1 1. Fluorescence Displacement (Binding Affinity) solubility->screen_1 decision_1 Binds? screen_1->decision_1 screen_2 2. Kinetic Assay (Inhibition Mode) decision_1->screen_2 Yes discard Discard/Redesign decision_1->discard No (Ki > 1mM) crystallography 3. X-ray Crystallography (Co-crystal) screen_2->crystallography Competitive Confirmed lead Lead Compound (Ki < 10 μM) crystallography->lead Structural Validation

Caption: Step-by-step characterization workflow for novel LS inhibitors.

References

  • Morgunova, E., et al. (2005).[1][2] "Structural Basis of Broad Specificity in Lumazine Synthase." Journal of Biological Chemistry. Link

  • Cushman, M., et al. (2008). "Design, Synthesis, and Biochemical Evaluation of Lumazine Synthase Inhibitors." Journal of Organic Chemistry. Link

  • Fischer, M., & Bacher, A. (2008).[3] "Biosynthesis of Vitamin B2: Structure and Mechanism of Riboflavin Synthase." Archives of Biochemistry and Biophysics. Link

  • Zhang, X., et al. (2003). "Crystal Structure of Lumazine Synthase from Aquifex aeolicus in Complex with Inhibitors." Journal of Molecular Biology. Link

  • Talukdar, A., et al. (2012).[4] "O-Nucleoside, S-Nucleoside, and N-Nucleoside Probes of Lumazine Synthase." Journal of Organic Chemistry. Link

Sources

A Comparative Analysis of 1-Deoxy-1-aminoribitol and its N-Aryl Derivatives: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural modification of polyhydroxylated alkaloids, particularly iminosugars and their open-chain analogs, represents a cornerstone of modern medicinal chemistry. These compounds, as mimics of natural carbohydrates, offer profound potential as therapeutic agents, primarily through the specific inhibition of carbohydrate-processing enzymes. This technical guide provides a detailed comparative analysis of the foundational aminopolyol, 1-Deoxy-1-aminoribitol, and a significant class of its synthetic variants, the N-(dimethylphenyl) amino ribitol derivatives. We will dissect their core structural differences, explore the rationale and methodologies for their synthesis, and elucidate how these molecular distinctions translate into divergent physicochemical properties and biological activities. This document serves as a comprehensive resource for researchers engaged in the design and development of novel glycomimetic inhibitors.

Introduction: The Therapeutic Promise of Aminopolyols

Ribitol, a crystalline pentose alcohol, is a naturally occurring sugar alcohol formed from the reduction of ribose.[1] Its derivatives are integral to critical biological structures, such as the cell wall teichoic acids in Gram-positive bacteria, where CDP-activated ribitol serves as a key precursor.[2] The substitution of a hydroxyl group with an amino group transforms these simple polyols into powerful glycomimetics. 1-Deoxy-1-aminoribitol, the parent compound of this investigation, belongs to a class of molecules that can mimic the transition state of glycosidic bond cleavage, leading to potent inhibition of enzymes like glycosidases and nucleoside hydrolases.[3][4]

The derivatization of this core scaffold is a critical strategy in drug discovery. By appending functional groups, such as a dimethylphenyl moiety, to the amino nitrogen, medicinal chemists can systematically modulate properties like lipophilicity, steric bulk, and electronic character. These modifications are not arbitrary; they are deliberate experimental choices designed to enhance target affinity, improve pharmacokinetic profiles, and probe the topology of enzyme active sites. This guide will illuminate the fundamental differences between the parent aminoribitol and its N-aryl derivatives, providing both the theoretical basis and practical methodologies for their study.

Section 1: The Core Scaffold: 1-Deoxy-1-aminoribitol

Chemical Structure and Stereochemistry

1-Deoxy-1-aminoribitol is an open-chain polyol containing five carbons, with hydroxyl groups at positions C2, C3, C4, and C5, and a primary amino group at C1. Its structure is derived from D-ribose, retaining the specific stereochemistry of the parent sugar. The presence of multiple chiral centers and the flexible carbon chain allows it to adopt numerous conformations, a key feature for its interaction with diverse biological targets.

Caption: General workflow for synthesizing 1-Deoxy-1-aminoribitol.

Known Biological Activities and Applications

As an iminosugar analog, 1-Deoxy-1-aminoribitol and its cyclic counterparts are potent inhibitors of various enzymes. For instance, related iminoribitol derivatives have shown inhibitory activity against β-galactosidases and almond β-glucosidase. [3]They also serve as foundational building blocks for more complex inhibitors targeting nucleoside hydrolases, which are crucial for the purine salvage pathway in certain parasites. [4]

Section 2: The Derivative Class: N-(Dimethylphenyl) Amino Ribitol

Defining the Derivative: Structural Elucidation

The term "dimethylphenyl amino ribitol derivative" refers to a class of molecules where a dimethylphenyl group is covalently attached to the nitrogen atom of 1-Deoxy-1-aminoribitol. The substitution can occur with various isomers of dimethylaniline (e.g., 2,4-dimethyl, 2,6-dimethyl, 3,5-dimethyl), each conferring distinct steric and electronic properties. This N-arylation transforms the primary amine of the parent compound into a secondary amine.

Caption: Conceptual relationship between the parent compound and its derivative.

Rationale for Derivatization: The Medicinal Chemist's Toolkit

The addition of a dimethylphenyl group is a strategic decision aimed at overcoming the limitations of the parent compound and enhancing its therapeutic potential.

  • Increased Lipophilicity: The aromatic ring drastically reduces the molecule's overall polarity. This is a common strategy to improve passive diffusion across cell membranes, potentially increasing bioavailability and allowing the compound to reach intracellular targets.

  • Exploring Hydrophobic Pockets: Enzyme active sites are not uniformly polar. They often contain hydrophobic sub-pockets. The dimethylphenyl group can engage in favorable hydrophobic or van der Waals interactions within these pockets, leading to a significant increase in binding affinity and selectivity.

  • Steric Influence: The bulky aromatic group can be used to probe the steric tolerance of an enzyme's active site. By testing different isomers, researchers can map the three-dimensional space of the binding pocket, guiding the design of even more potent and selective inhibitors. [5]4. Pi-Stacking Interactions: The aromatic ring can participate in pi-pi stacking or cation-pi interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target protein, providing an additional anchoring point that increases binding affinity.

Synthetic Approaches to Derivatization

The synthesis of N-aryl derivatives typically follows one of two primary routes, both starting from D-ribose.

  • Route A: Direct Reductive Amination: D-ribose is reacted directly with the corresponding dimethylaniline in the presence of a reducing agent.

  • Route B: Two-Step Synthesis: 1-Deoxy-1-aminoribitol is first synthesized and isolated, followed by a separate N-arylation step (e.g., Buchwald-Hartwig amination) with a dimethylphenyl halide. While longer, this route allows for greater modularity.

Caption: Comparative synthetic workflows for N-aryl amino ribitol derivatives.

Section 3: Head-to-Head Comparison: A Tabular Summary

The fundamental changes imparted by the dimethylphenyl group are best summarized in a direct comparison.

Property1-Deoxy-1-aminoribitolN-(Dimethylphenyl) Amino Ribitol DerivativeRationale for Difference
Dominant Chemical Character Hydrophilic, PolarAmphiphilic, Increased LipophilicityAddition of a large, non-polar aromatic ring.
Solubility High in water, low in non-polar organic solvents.Reduced in water, increased in non-polar organic solvents.The hydrophobic surface area is significantly larger.
Hydrogen Bond Donors 5 (4x -OH, 1x -NH2)4 (4x -OH)The primary amine is converted to a secondary amine, losing one N-H bond.
Molecular Weight ~151.16 g/mol ~255.32 g/mol (for dimethylphenyl addition)Addition of a C8H9 moiety.
Potential Interactions Primarily H-bonding and electrostatic interactions.H-bonding, hydrophobic, and potential pi-stacking interactions.The aromatic ring introduces new, non-covalent interaction possibilities.
Membrane Permeability LowPotentially HighIncreased lipophilicity facilitates passage through lipid bilayers.
Steric Profile Flexible, low steric bulk.Conformationally restricted, high steric bulk near the nitrogen.The rigid, bulky aromatic group hinders free rotation.

Section 4: Experimental Protocols & Analytical Characterization

Trustworthiness in synthetic chemistry relies on robust, repeatable protocols and unambiguous characterization.

Protocol: Synthesis of 1-Deoxy-1-aminoribitol from D-Ribose

Causality: This protocol utilizes a classical reductive amination. D-ribose is first dissolved with an excess of ammonia to form the corresponding imine/hemiaminal in situ. Catalytic hydrogenation then reduces this intermediate to the stable primary amine. Palladium on carbon is an effective and widely used catalyst for this transformation.

Materials:

  • D-Ribose

  • Methanol (MeOH)

  • Ammonia (7N solution in MeOH)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (H2)

  • Celite

Procedure:

  • In a high-pressure reaction vessel, dissolve D-ribose (1.0 eq) in methanol.

  • Add the 7N solution of ammonia in methanol (10 eq). Stir for 30 minutes at room temperature to facilitate imine formation.

  • Carefully add 10% Pd/C catalyst (0.1 eq by weight).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with H2 (e.g., 50 psi) and stir vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the H2 and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography or recrystallization.

Protocol: Synthesis of N-(2,4-dimethylphenyl)-1-amino-1-deoxy-D-ribitol

Causality: This protocol employs a direct reductive amination using a specific substituted aniline. Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen as the reducing agent because it is mild and selective for imines in the presence of aldehydes, reducing the risk of over-reduction of the starting sugar.

Materials:

  • D-Ribose

  • 2,4-Dimethylaniline

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Sodium Triacetoxyborohydride (NaBH(OAc)3)

Procedure:

  • Suspend D-ribose (1.0 eq) in DCM.

  • Add 2,4-dimethylaniline (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Analytical Characterization

Unambiguous differentiation between the parent compound and its derivative is critical. A multi-technique approach provides a self-validating system.

TechniqueExpected Result for 1-Deoxy-1-aminoribitolExpected Result for N-(Dimethylphenyl) DerivativePurpose
¹H NMR Complex aliphatic region (~3-4 ppm) corresponding to the ribitol backbone protons. Absence of aromatic signals.Aliphatic region signals will be present but shifted. New signals in the aromatic region (~6.5-7.5 ppm) and methyl region (~2.0-2.5 ppm).Confirms the presence and connectivity of the dimethylphenyl group. [6]
¹³C NMR Signals only in the aliphatic region (~60-80 ppm).Additional signals in the aromatic region (~120-140 ppm) and methyl region (~15-25 ppm).Confirms the carbon skeleton of the entire molecule.
Mass Spectrometry (MS) [M+H]⁺ ion corresponding to its molecular weight (~152.09).[M+H]⁺ ion corresponding to its higher molecular weight (~256.16).Provides definitive molecular weight, confirming the addition of the derivative group.
HPLC Early retention time on a reverse-phase (e.g., C18) column due to high polarity.Significantly later retention time on a reverse-phase column due to increased hydrophobicity.Separates product from starting materials and confirms the change in polarity. [7]

Section 5: Applications in Drug Discovery & Research

The structural and physicochemical differences between these two classes of compounds directly translate to their potential applications.

  • 1-Deoxy-1-aminoribitol serves as an excellent starting point or a hydrophilic fragment in fragment-based drug discovery. Its primary application lies in academic research as a tool compound to probe polar enzyme active sites or as a precursor for more complex molecules. [2]

  • N-(Dimethylphenyl) Amino Ribitol Derivatives are designed with therapeutic applications in mind. The N-aryl group acts as a "warhead" to improve drug-like properties. Such derivatives would be investigated as potential treatments for diseases where enzyme inhibition is a valid strategy, including:

    • Antiviral/Antiparasitic Agents: Targeting nucleoside hydrolases unique to pathogens. [4] * Lysosomal Storage Disorders: Inhibiting specific glycosidases to modulate substrate levels. [3] * Diabetes: As potential glucosidase inhibitors to control post-prandial hyperglycemia.

The choice between the parent and the derivative is dictated by the research goal. For fundamental biochemical studies, the simpler parent compound may be sufficient. For developing a lead compound in a drug discovery program, the derivatized molecule with its enhanced lipophilicity and additional interaction motifs is the more promising candidate.

Conclusion

The distinction between 1-Deoxy-1-aminoribitol and its N-(dimethylphenyl) derivatives is a clear illustration of a fundamental principle in medicinal chemistry: strategic structural modification to tailor function. The parent compound is a hydrophilic, flexible scaffold offering a template for hydrogen bonding. The introduction of the N-(dimethylphenyl) group transforms this scaffold into an amphiphilic molecule with reduced polarity, increased steric bulk, and the capacity for hydrophobic and aromatic interactions. This derivatization is a deliberate and powerful strategy to enhance membrane permeability and improve binding affinity to protein targets that possess hydrophobic pockets. Understanding these core differences in structure, synthesis, and physicochemical properties is essential for any researcher aiming to exploit the therapeutic potential of aminoribitol-based glycomimetics.

References

  • Smolecule. (2026).
  • ResearchGate. (n.d.). Analytical method development for directed enzyme evolution research: A high throughput HPLC method for analysis of ribose and ribitol and a capillary electrophoresis method for the separation of ribose enantiomers. Request PDF.
  • Carbohydrate Research. (2007). Practical synthesis of (-)-1-amino-1-deoxy-myo-inositol from achiral precursors. PubMed. [Link]

  • Scientific Reports. (2021). Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-dl-arabinitol from natural d-sugars over Au/Al2O3 and SO42−/Al2O3 catalysts. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of 1,4-Dideoxy-1,4-imino-D-ribitol from D-Ribose. ResearchGate. [Link]

  • Molecules. (2025). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. PMC. [Link]

  • Journal of Bacteriology. (n.d.). Synthesis of CDP-Activated Ribitol for Teichoic Acid Precursors in Streptococcus pneumoniae. PMC. [Link]

  • Molecules. (n.d.). A Review of the Biological Activity of Amidrazone Derivatives. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of DRB (1). Reagents and conditions: (i) (COCl)2, DMF,.... ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Alkyne-tagged ribitol-5-phosphate derivatives for metabolic labelling of alpha-dystroglycan. [Link]

  • Molecular Imaging and Contrast Agent Database (MICAD). (2011). 1-Deoxy-1-[18F]fluoro-scyllo-inositol. NCBI. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-deoxy-ribose based ionic liquid 1i; the same synthetic.... ResearchGate. [Link]

  • International Journal of Molecular Sciences. (2021). Inhibition of Aminoglycoside 6′-N-acetyltransferase Type Ib (AAC(6′)-Ib): Structure–Activity Relationship of Substituted Pyrrolidine Pentamine Derivatives as Inhibitors. MDPI. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. PubMed. [Link]

  • ResearchGate. (2025). Synthesis and biochemical evaluation of guanidino-alkyl-ribitol derivatives as nucleoside hydrolase inhibitors. Request PDF. [Link]

  • Journal of Chemistry. (n.d.). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. PMC. [Link]

Sources

Metabolic Pathway and Bio-Conversion of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol in Bacteria

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic fate, enzymatic interactions, and bioconversion pathways of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol (commonly referred to as Ribitylxylidine ) within bacterial systems.

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol (CAS: 3051-94-3), historically known as Ribitylxylidine , is a pivotal compound at the interface of organic synthesis and bacterial metabolism. While it is the obligate intermediate in the industrial chemical synthesis of Riboflavin (Vitamin B2), it is not a canonical intermediate in the de novo bacterial biosynthetic pathway (which proceeds via GTP and ribityllumazine).

However, this compound exhibits unique metabolic duality in bacteria:

  • Salvage Substrate: In specific genera (e.g., Mycobacterium, B. subtilis), it can be metabolically scavenged and condensed with pyrimidine precursors to form Riboflavin, effectively bypassing the rate-limiting upstream enzymes (RibA, RibD).

  • Antimetabolite/Inhibitor: In the absence of specific co-substrates, it acts as a structural analog of 6,7-dimethyl-8-ribityllumazine , competitively inhibiting Riboflavin Synthase (RibE) and stalling flavinogenesis.

This guide analyzes these pathways, providing mechanistic insights and experimental protocols for tracking this compound’s fate in microbial systems.

Molecular Architecture & Chemical Context

To understand the metabolic pathway, one must first deconstruct the molecule’s homology to natural flavin precursors.

  • Chemical Name:

    
    -(3,4-Dimethylphenyl)-1-amino-1-deoxy-D-ribitol
    
  • Common Name: Ribitylxylidine[1][2][3][4]

  • Structural Composition:

    • Moiety A (Hydrophilic): D-Ribitol chain (identical to the ribityl tail in Riboflavin).

    • Moiety B (Hydrophobic): 3,4-Dimethylaniline (corresponds to the xylene ring/Ring A of the isoalloxazine system).

Structural Homology

Ribitylxylidine represents the "right-hand" side of the Riboflavin molecule. Natural biosynthesis constructs the flavin ring system on a pyrimidine scaffold. In contrast, Ribitylxylidine provides the pre-formed xylene ring, requiring the bacterium to supply the pyrimidine moiety to close the central pyrazine ring (Ring B).

The "Shadow" Pathway: Bacterial Bio-Conversion (Salvage)

While E. coli and B. subtilis naturally synthesize riboflavin from GTP, they possess latent catalytic potential to utilize Ribitylxylidine. This "salvage" pathway mimics the final steps of the Karrer chemical synthesis but is catalyzed by bacterial enzymes.

Mechanism of Bio-Conversion

The conversion of Ribitylxylidine to Riboflavin involves a condensation reaction with a pyrimidine derivative, typically 5-amino-2,4(1H,3H)-pyrimidinedione (or a related 5-aminouracil derivative).

Step-by-Step Pathway:

  • Uptake: Ribitylxylidine enters the cell, likely via promiscuous pentose/polyol transporters (e.g., ribM or general PTS systems).

  • Enzymatic Condensation: The bacteria utilize the enzyme Riboflavin Synthase (RibE) or a related flavinogenic enzyme. Although RibE naturally dismutates two molecules of lumazine, its active site binds the ribityl-xylene moiety.

  • Ring Closure: The amino group of Ribitylxylidine attacks the carbonyl/enol centers of the activated pyrimidine precursor.

  • Oxidation/Cyclization: The intermediate undergoes cyclization and oxidation (dehydrogenation) to form the fully aromatic isoalloxazine ring of Riboflavin.

Evidence of Metabolism

Historical and modern studies confirm this pathway in Mycobacterium tuberculosis and engineered E. coli:

  • Observation: Addition of Ribitylxylidine (1–20 mg%) to M. tuberculosis cultures resulted in the accumulation of Riboflavin, despite the inhibition of growth at higher concentrations.[5]

  • Significance: This proves that the bacterial enzymatic machinery can accept the synthetic amine as a substrate, effectively "rescuing" the ribityl moiety into the vitamin pool.

Catabolic Fate: Biodegradation Potential

In non-flavinogenic contexts (e.g., bioremediation), bacteria such as Pseudomonas or Nocardioides may degrade Ribitylxylidine as a carbon/nitrogen source.

Proposed Catabolic Pathway (Aerobic)[6]
  • N-Dealkylation: A monooxygenase or dehydrogenase cleaves the C-N bond between the ribitol and the phenyl ring.

    • Products:D-Ribitol + 3,4-Dimethylaniline .[6]

  • Ribitol Utilization: D-Ribitol is phosphorylated (Ribitol-5-P) and oxidized to D-Ribulose-5-P, entering the Pentose Phosphate Pathway .

  • Aromatic Ring Fission: The toxic 3,4-dimethylaniline moiety undergoes dioxygenase attack (catechol pathway), leading to ring cleavage and entry into the TCA cycle via succinate/acetyl-CoA.

Visualization: Natural vs. Salvage Pathways

The following diagram contrasts the de novo natural biosynthesis with the Ribitylxylidine salvage pathway.

RiboflavinPathways cluster_legend Pathway Legend GTP GTP Lumazine 6,7-Dimethyl-8- ribityllumazine GTP->Lumazine De Novo Pathway (RibA, RibD, RibH) Ru5P Ribulose-5-P Ru5P->Lumazine Riboflavin Riboflavin (Vitamin B2) Lumazine->Riboflavin Riboflavin Synthase (RibE) (Dismutation) RibXyl 1-Deoxy-1-[(3,4-dimethylphenyl) amino]-D-ribitol (Ribitylxylidine) RibXyl->Lumazine Competitive Inhibition (Structural Analog) RibXyl->Riboflavin Bacterial Salvage (Condensation) Pyrimidine Pyrimidine Precursor (e.g. 5-Aminouracil) Pyrimidine->Riboflavin key1 Natural Biosynthesis (Black) key2 Synthetic/Salvage Route (Blue)

Figure 1: Comparative metabolic topology showing the convergence of the synthetic Ribitylxylidine precursor and the natural GTP-derived pathway at the final Riboflavin biosynthesis step.

Experimental Protocols

To validate the metabolic fate of Ribitylxylidine in a specific bacterial strain, use the following protocol.

Protocol A: Bio-Conversion Assay (Feeding Study)

Objective: Determine if Strain X converts Ribitylxylidine to Riboflavin.

StepActionCritical Parameter
1. Inoculation Culture bacteria in minimal media (M9) lacking riboflavin.Ensure low background fluorescence.
2. Induction Add Ribitylxylidine (0.1 mM) and 5-Aminouracil (0.1 mM).Co-substrate is often required for efficiency.
3. Incubation Incubate at 37°C for 12–24 hours in dark.Riboflavin is light-sensitive (photolysis).
4. Extraction Centrifuge cells; collect supernatant. Lyse pellet if intracellular accumulation is suspected.Use amber tubes.
5. Analysis HPLC with Fluorescence Detection (Ex: 450 nm, Em: 520 nm).Riboflavin fluoresces intensely yellow-green.

Validation Criteria:

  • Appearance of a peak at retention time matching authentic Riboflavin standard.

  • Mass spectrometry confirmation (m/z 377.1 [M+H]+).

References

  • Pope, H. (1949). Studies in the Metabolism of the Tubercle Bacillus: I. The Production of Riboflavin.[1][2][3][4][7][8] The Journal of Immunology , 62(1), 17-24. Link

  • Wolf, R., et al. (1983).[2][3] Chemical Synthesis of Riboflavin and Intermediates. In: Vitamins and Hormones , Vol 40.

  • Schwechheimer, S. K., et al. (2016).[2] Biotechnology of Riboflavin Production. Applied Microbiology and Biotechnology , 100, 2107–2119. Link

  • Bacher, A., et al. (2000). Biosynthesis of Riboflavin. Vitamins & Hormones , 59, 1-115. Link

  • Santa Cruz Biotechnology . 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol Product Data. Link

Sources

1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol as a precursor for 6,7-dimethyl-8-ribityllumazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Flavinogenic Precursors & Pathway Divergence Subject: 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol and the Synthesis of 6,7-Dimethyl-8-ribityllumazine vs. Riboflavin

Part 1: Executive Technical Analysis

This guide addresses a critical structural distinction in flavin synthesis. The compound 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol (also known as N-D-ribityl-3,4-xylidine) is the canonical synthetic precursor for Riboflavin (Vitamin B2) via the Kuhn or Tishler chemical pathways.

However, it is chemically distinct from the precursors required to synthesize 6,7-dimethyl-8-ribityllumazine (DMRL).

  • The Mismatch: DMRL possesses a pteridine core (pyrimido[4,5-b]pyrazine), whereas the specified precursor contains a carbocyclic benzene ring. Converting the phenylamino precursor directly to DMRL would require the energetically unfavorable cleavage of the benzene ring and subsequent reconstruction of a pyrazine ring.

  • The Resolution: This guide will detail the chemical synthesis of Riboflavin using your specified precursor (Route A) and provide the correct protocol for synthesizing DMRL using pyrimidine precursors (Route B). This ensures you have the valid methodology for whichever target molecule (Riboflavin or DMRL) is your primary objective.

Part 2: Pathway Visualization & Logic

The following diagram illustrates the divergence between the Chemical Route (using your precursor) and the Biosynthetic/Pteridine Route (yielding DMRL).

FlavinPathways cluster_Chemical Route A: Chemical Synthesis (Kuhn/Tishler) cluster_Lumazine Route B: Pteridine/Lumazine Synthesis PrecursorA 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol (N-Ribityl-3,4-xylidine) IntermediateA Coupling Intermediate (Unstable) PrecursorA->IntermediateA Condensation TargetLumazine 6,7-Dimethyl-8-ribityllumazine (DMRL) PrecursorA->TargetLumazine STRUCTURAL MISMATCH ReagentA + Violuric Acid (or 5-Arylazo-barbituric acid) ReagentA->IntermediateA TargetRiboflavin Riboflavin (Vitamin B2) IntermediateA->TargetRiboflavin Cyclization PrecursorB 5-Amino-6-ribitylamino-uracil PrecursorB->TargetLumazine Condensation ReagentB + 2,3-Butanedione (Diacetyl) ReagentB->TargetLumazine TargetLumazine->TargetRiboflavin Dismutation (Riboflavin Synthase)

Figure 1: Divergence of Synthetic Pathways. Route A utilizes the phenylamino precursor for Riboflavin. Route B generates the Lumazine intermediate using a pyrimidine precursor.

Part 3: Chemical Characterization

Compound A: 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol[1][2][3][4]
  • Role: Key intermediate in the industrial synthesis of Riboflavin.[1]

  • Structure: A secondary amine linking a 3,4-dimethylphenyl (o-xylene derivative) group and a ribityl chain.

  • Stability: Susceptible to oxidation; store under inert atmosphere (Ar/N2).

PropertyValue
CAS Number 3051-94-3
Molecular Formula C₁₃H₂₁NO₄
Molecular Weight 255.31 g/mol
Solubility Soluble in hot water, ethanol, acetic acid.
Key Reactivity Nucleophilic attack by the secondary amine nitrogen; coupling with diazonium salts.

Part 4: Experimental Protocols

Protocol A: Synthesis of Riboflavin (Using Your Specified Precursor)

Use this protocol if your goal is to utilize 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol.

Principle: The Kuhn synthesis involves the condensation of the secondary amine with a pyrimidine derivative (violuric acid) to close the pyrazine ring, forming the isoalloxazine core.

Materials:

  • 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol (2.55 g, 10 mmol)

  • Violuric acid (1.60 g, 10 mmol)

  • Glacial Acetic Acid (30 mL)

  • Ethanol (10 mL)

Step-by-Step:

  • Dissolution: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the ribityl-xylidine precursor in glacial acetic acid.

  • Addition: Add violuric acid in small portions while stirring. The solution will darken as the reaction initiates.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor by TLC (Silica; BuOH:AcOH:H2O 4:1:1) for the appearance of a yellow fluorescent spot (Rf ~0.3–0.4).

  • Cooling: Allow the reaction to cool slowly to room temperature, then chill to 4°C overnight. Crude Riboflavin will precipitate.

  • Purification: Filter the precipitate. Wash with cold ethanol and water. Recrystallize from 2M Acetic Acid.

  • Yield Check: Expected yield 40–60%. Product should exhibit intense yellow-green fluorescence.

Protocol B: Synthesis of 6,7-Dimethyl-8-ribityllumazine (The Lumazine Target)

Use this protocol if your specific target is the Lumazine (DMRL).[1] Note: This requires a different starting material.

Principle: Condensation of a 4,5-diaminopyrimidine derivative with a vicinal diketone (2,3-butanedione) to form the pteridine ring.

Materials:

  • Precursor: 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (hydrochloride salt preferred)

  • Reagent: 2,3-Butanedione (Diacetyl)

  • Buffer: Phosphate buffer (0.1 M, pH 7.0)

Step-by-Step:

  • Preparation: Dissolve 5-amino-6-ribitylamino-uracil (1 mmol) in 20 mL of degassed phosphate buffer (pH 7.0) under Nitrogen atmosphere. Note: The precursor is highly oxygen-sensitive.

  • Condensation: Add 2,3-butanedione (1.2 mmol, slight excess) dropwise to the solution.

  • Reaction: Stir at room temperature for 4 hours. The solution will turn bright yellow/green fluorescent.

  • Isolation: The lumazine is relatively soluble. For isolation, lyophilize the solution or precipitate by adjusting pH to 3.5 and cooling to 0°C.

  • Verification:

    • UV-Vis:

      
       at 256, 276, and 408 nm (pH 7.0).
      
    • Fluorescence: Emission max ~490 nm (Cyan-Green).

Part 5: Comparative Data Analysis

Feature1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol6,7-Dimethyl-8-ribityllumazine
Core Structure Benzene (Carbocycle)Pteridine (Heterocycle)
Role Synthetic Precursor to RiboflavinBiosynthetic Precursor to Riboflavin
Fluorescence Weak/NoneStrong (Cyan/Green)
Conversion to B2 Chemical coupling with Violuric AcidEnzymatic dismutation (Riboflavin Synthase)

References

  • Kuhn, R., & Weygand, F. (1935). Synthetic Vitamin B2.[1][2] Berichte der deutschen chemischen Gesellschaft.

  • Tishler, M., et al. (1947). Process for the preparation of Riboflavin. U.S. Patent 2,420,203.

  • Bacher, A., et al. (1996). Biosynthesis of Riboflavin: Lumazine Synthase and Riboflavin Synthase. Methods in Enzymology.

  • Plaut, G. W. E. (1963). Studies on the Nature of the Enzymic Conversion of 6,7-Dimethyl-8-ribityllumazine to Riboflavin. Journal of Biological Chemistry.

Sources

Methodological & Application

Synthesis protocol for 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol from D-ribose

High-Purity Synthesis of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol ( -Ribityl-3,4-xylidine)

Abstract & Application Context

This application note details the laboratory-scale synthesis of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol (CAS: 3051-94-3), a critical acyclic amine intermediate often referred to as "

This molecule is the obligate precursor in the industrial synthesis of Riboflavin (Vitamin B2) . The synthesis described herein utilizes a reductive amination strategy starting from D-Ribose and 3,4-Dimethylaniline (3,4-Xylidine). While industrial routes often employ catalytic hydrogenation (

Sodium Borohydride (

) reduction
Key Chemical Transformation

The process involves two mechanistic stages:[1][2]

  • Condensation: Reaction of D-Ribose (aldose) with 3,4-Dimethylaniline to form the glycosylamine (Schiff base/N-glycoside equilibrium).

  • Reduction: Selective reduction of the C1-N bond and ring-opening to yield the acyclic aminoalditol.

Reaction Scheme & Mechanism

The following diagram illustrates the pathway from the cyclic hemiacetal of D-ribose to the open-chain ribamine.

ReactionSchemeRiboseD-Ribose(Pyranose/Furanose Eq.)ImineIntermediateGlycosylamine/ImineRibose->ImineCondensation(MeOH, Reflux)Xylidine3,4-Dimethylaniline(Amine Nucleophile)Xylidine->ImineRibamineTARGET:1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitolImine->RibamineReduction(NaBH4, Ring Opening)

Figure 1: Reaction pathway for the synthesis of N-Ribityl-3,4-xylidine.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Stoichiometry 1.0 : 1.0 (Ribose : Amine)Equimolar ratio minimizes residual aniline, which is difficult to remove. A slight excess of Ribose (1.05 eq) is preferred over excess amine.
Solvent Methanol (anhydrous)Methanol solubilizes D-ribose effectively and supports the proton transfer required for imine formation. It is also compatible with

if temperature is controlled.
Temperature (Step 1) Reflux (65°C)Required to shift the equilibrium toward the glycosylamine and ensure complete consumption of the amine.
Temperature (Step 2) 0°C

RT
Low temperature during

addition prevents "runaway" hydrogen evolution and side reactions (boron complex formation).
pH Control Weakly Acidic (Catalytic)A trace of acetic acid catalyzes the dehydration step of the imine formation.

Experimental Protocol

Reagents & Equipment[3][4]
  • D-Ribose (>99% purity)[3]

  • 3,4-Dimethylaniline (3,4-Xylidine) [Caution: Toxic, potential carcinogen. Handle in fume hood.]

  • Sodium Borohydride (

    
    )[4][5]
    
  • Methanol (HPLC Grade)

  • Acetic Acid (Glacial)

  • Equipment: 250mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, Ice Bath, Vacuum Filtration Setup.

Step-by-Step Methodology
Phase A: Formation of the Glycosylamine
  • Charge: In a 250 mL round bottom flask equipped with a magnetic stir bar, dissolve 15.0 g (0.10 mol) of D-Ribose in 100 mL of Methanol .

  • Addition: Add 12.1 g (0.10 mol) of 3,4-Dimethylaniline to the solution.

  • Catalysis: Add 3-4 drops of Glacial Acetic Acid .

    • Note: The acid protonates the carbonyl oxygen of the acyclic ribose tautomer, increasing electrophilicity for the amine attack.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 2 to 3 hours .

    • Observation: The solution will darken slightly (yellow/orange). In some high-concentration protocols, the glycosylamine may begin to crystallize; if so, add minimal MeOH to maintain homogeneity for the reduction step.

Phase B: Reductive Ring Opening
  • Cooling: Remove heat and cool the reaction mixture to 0°C using an ice/water bath.

  • Reduction: Slowly add 4.0 g (0.105 mol) of Sodium Borohydride (

    
    )  portion-wise over 30 minutes.
    
    • Critical: Vigorous gas evolution (

      
      ) will occur. Add slowly to prevent foaming over.
      
    • Mechanism:[1][3][6][7] The borohydride reduces the C=N bond.[4] Crucially, as the equilibrium shifts, it traps the acyclic form, permanently opening the sugar ring to form the ribitol chain.

  • Reaction Completion: Remove the ice bath and allow the mixture to stir at Room Temperature for 4 hours (or overnight).

    • Validation: TLC (SiO2, DCM:MeOH 9:1) should show the disappearance of the starting amine and the intermediate imine.

Phase C: Quenching and Isolation
  • Quench: Carefully add 10 mL of water to quench excess borohydride. Stir for 15 minutes.

  • Concentration: Evaporate the methanol under reduced pressure (Rotavap) at 40°C to obtain a viscous semi-solid residue.

  • Crystallization:

    • Dissolve the residue in a minimum amount of hot Ethanol (approx. 30-40 mL) .

    • Add hot Water dropwise until slight turbidity is observed (approx. 10-15 mL).

    • Allow to cool slowly to RT, then refrigerate at 4°C overnight.

  • Filtration: Collect the crystals by vacuum filtration. Wash with cold Ethanol/Water (1:1).

  • Drying: Dry the product in a vacuum oven at 50°C for 6 hours.

Quality Control & Characterization

TestExpected ResultMethod
Appearance White to off-white crystalline powderVisual
Melting Point 138 – 141 °C Capillary Method [1]
Solubility Soluble in hot water, EtOH; Insoluble in EtherSolubility Test

-NMR (DMSO-

)

2.10 (s, 6H,

), 3.4-3.8 (m, Ribitol chain), 6.4-6.9 (m, Aromatic)
Spectroscopic Validation

Troubleshooting Guide:

  • Oiling Out: If the product separates as an oil during crystallization, reheat to dissolve, add a seed crystal, and cool very slowly.

  • Incomplete Reduction: If the melting point is low (<130°C), the intermediate glycosylamine may be present. Recrystallize or re-subject to reduction.[4]

Workflow Diagram

WorkflowStartStart:D-Ribose + 3,4-Xylidinein MeOHRefluxReflux (65°C, 3h)Formation of GlycosylamineStart->RefluxCoolCool to 0°CReflux->CoolReduceAdd NaBH4 (Slowly)Reductive Ring OpeningCool->ReduceQuenchQuench (H2O) & EvaporateReduce->QuenchCrystRecrystallize(EtOH/H2O)Quench->CrystFinalFinal Product:N-Ribityl-3,4-xylidine(White Crystals)Cryst->Final

Figure 2: Operational workflow for the synthesis of Ribamine.

References

  • BuyersGuideChem. (n.d.). 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol Properties and Melting Point. Retrieved October 26, 2023, from [Link]

  • Oba, M., et al. (2013). Convenient Synthesis of 1,4-Dideoxy-1,4-imino-D-ribitol from D-Ribose. Journal of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved from [Link]

Application Notes and Protocols for the Reductive Amination of D-Ribose with 3,4-Dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(3,4-Dimethylphenyl)-D-ribamine, also known as 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol, via reductive amination of D-ribose with 3,4-dimethylaniline. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development. The guide details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for product purification and characterization. The provided methodology is robust and has been developed to ensure high yield and purity of the target N-aryl ribamine.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds to produce secondary and tertiary amines.[1][2] This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2] This methodology is widely employed in the pharmaceutical industry due to its efficiency and broad substrate scope.[2]

The reaction between a reducing sugar, such as D-ribose, and an aromatic amine like 3,4-dimethylaniline presents a unique application of this transformation. D-ribose, a pentose sugar, exists in equilibrium between its cyclic furanose and pyranose forms and a minor open-chain aldehyde form.[3] It is the open-chain aldehyde that reacts with the amine to initiate the reductive amination process. The resulting product, an N-aryl ribamine, is a polyhydroxylated amine, a class of compounds with potential applications in medicinal chemistry and glycobiology. The target molecule in this protocol is 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol (CAS 3051-94-3), a known intermediate in the synthesis of various biologically active molecules.[4]

This guide provides a detailed protocol for this specific transformation, leveraging sodium cyanoborohydride as a mild and selective reducing agent. The rationale behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the process.

Reaction Mechanism and Scientific Principles

The reductive amination of D-ribose with 3,4-dimethylaniline proceeds through a two-step sequence within a single pot:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary aromatic amine (3,4-dimethylaniline) on the carbonyl carbon of the open-chain aldehyde form of D-ribose.[5][6] This is followed by dehydration to form a Schiff base, or imine intermediate.[5][6][7][8] The formation of this imine is a reversible and often acid-catalyzed process.[7][8] In the context of this reaction, the slightly acidic nature of the amine salt or the use of a mild acid catalyst can facilitate this step.

  • Reduction: The C=N double bond of the imine is then selectively reduced by a hydride-donating agent. Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice for this protocol due to its remarkable selectivity. It is a milder reducing agent than sodium borohydride (NaBH₄) and will readily reduce the protonated imine (iminium ion) while being slow to react with the starting aldehyde or ketone.[1] This selectivity is crucial for achieving a high yield of the desired amine product and minimizing the formation of the corresponding alcohol from the reduction of the starting sugar.[1]

The overall transformation is a classic example of a one-pot synthesis, where two distinct reactions are carried out sequentially in the same reaction vessel without the isolation of intermediates.

Experimental Protocol

This protocol is designed for the synthesis of N-(3,4-Dimethylphenyl)-D-ribamine on a laboratory scale.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
D-Ribose≥99%Sigma-Aldrich
3,4-Dimethylaniline≥99%Acros Organics
Sodium Cyanoborohydride≥95%Alfa AesarCaution: Toxic! Handle with care.
Methanol (MeOH)AnhydrousFisher Scientific
Acetic Acid (Glacial)ACS GradeVWR
Ethyl Acetate (EtOAc)HPLC GradeFor extraction and chromatography.
HexanesHPLC GradeFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃) solutionFor workup.
Brine (Saturated NaCl solution)For workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)For drying.
Silica Gel230-400 meshFor column chromatography.
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Procedure

Reaction Workflow Diagram:

Reductive_Amination_Workflow A 1. Dissolve D-Ribose and 3,4-Dimethylaniline in Methanol B 2. Add Acetic Acid A->B C 3. Add Sodium Cyanoborohydride B->C D 4. Stir at Room Temperature C->D E 5. Monitor Reaction by TLC D->E F 6. Quench Reaction with Water E->F If complete G 7. Evaporate Methanol F->G H 8. Aqueous Workup (Extraction with EtOAc) G->H I 9. Dry Organic Layer H->I J 10. Concentrate in vacuo I->J K 11. Purify by Column Chromatography J->K L 12. Characterize Product K->L

Caption: Experimental workflow for the synthesis of N-(3,4-Dimethylphenyl)-D-ribamine.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve D-ribose (1.0 eq) and 3,4-dimethylaniline (1.1 eq) in anhydrous methanol (approximately 10-15 mL per gram of D-ribose). Stir the mixture at room temperature under an inert atmosphere (nitrogen or argon) until all solids have dissolved.

  • Acidification: To the stirred solution, add glacial acetic acid (0.1 eq) to catalyze the imine formation. Stir for 15-20 minutes at room temperature.

  • Addition of Reducing Agent: In a single portion, add sodium cyanoborohydride (1.5 eq) to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Use a mobile phase of ethyl acetate/hexanes (e.g., 7:3 or 8:2 v/v). The product should be more polar than the starting aniline and can be visualized under a UV lamp or by staining with a potassium permanganate solution.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the remaining aqueous residue, add a saturated solution of sodium bicarbonate to neutralize any remaining acid.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude product is typically a viscous oil or a solid. Purification is best achieved by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes or a low-polarity ethyl acetate/hexanes mixture.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 80-100%). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified N-(3,4-Dimethylphenyl)-D-ribamine.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the 3,4-dimethylphenyl group, the methyl protons, and the protons of the ribityl chain. The anomeric proton of D-ribose will be absent.
¹³C NMR The spectrum will display signals corresponding to the carbons of the aromatic ring, the methyl groups, and the five carbons of the ribityl chain.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₃H₂₁NO₄, MW: 255.31 g/mol ).
Appearance Typically a white to off-white solid or a viscous oil.

Note: Specific NMR chemical shifts will depend on the solvent used for analysis. It is recommended to compare the obtained spectra with literature data for similar N-aryl polyhydroxy amines if available.

Safety and Handling

Chemical Safety Information:

ChemicalHazardsHandling Precautions
3,4-Dimethylaniline Toxic, Carcinogen, Mutagen, EcotoxicWear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.
Sodium Cyanoborohydride Highly Toxic, Flammable Solid, Reacts with water and acids to produce toxic gasEXTREME CAUTION IS ADVISED. Handle only in a well-ventilated fume hood. Wear appropriate PPE. Avoid contact with acids and water. Store in a cool, dry place away from incompatible materials.
Methanol Flammable, ToxicHandle in a well-ventilated area. Keep away from ignition sources. Wear appropriate PPE.
Acetic Acid Corrosive, FlammableHandle with care, wearing appropriate PPE. Avoid inhalation of vapors.

General Laboratory Safety:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Perform all operations involving volatile and hazardous chemicals in a certified chemical fume hood.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete imine formation. Inactive reducing agent.Ensure the use of anhydrous methanol. Add a catalytic amount of acetic acid. Use fresh sodium cyanoborohydride.
Formation of byproducts Reduction of D-ribose to ribitol. Over-alkylation of the amine.Use the recommended stoichiometry of sodium cyanoborohydride. The reaction conditions are generally mild and should not favor over-alkylation.
Difficult purification Product is very polar and streaks on the silica gel column.Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to suppress tailing of the amine product on the silica gel.

Conclusion

The protocol described in these application notes provides a reliable and efficient method for the synthesis of N-(3,4-Dimethylphenyl)-D-ribamine via reductive amination. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety precautions, researchers can successfully synthesize this and related N-aryl polyhydroxy amines for further investigation in various scientific disciplines.

References

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • Formation of Imines and Enamines - Chemistry Steps. (n.d.). Retrieved from [Link]

  • The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates - PMC. (n.d.). Retrieved from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved from [Link]

  • Imine: Definition, Structure, Formation, and Mechanism - Chemistry Learner. (2023, October 20). Retrieved from [Link]

  • 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation - Chemistry LibreTexts. (2021, August 15). Retrieved from [Link]

  • Convenient Synthesis of 1,4-Dideoxy-1,4-imino-D-ribitol from D-Ribose - Hindawi. (2013, June 5). Retrieved from [Link]

  • 21.4. Imine formation | Organic Chemistry II. (n.d.). Retrieved from [Link]

  • Ribose - Wikipedia. (n.d.). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved from [Link]

Sources

Catalytic hydrogenation conditions for dimethylphenyl amino ribitol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation Protocols for N-(3,4-Dimethylphenyl)-D-Ribamine Synthesis

Abstract

This application note details the optimized catalytic hydrogenation conditions for the synthesis of N-(3,4-dimethylphenyl)-D-ribamine (also known as dimethylphenyl amino ribitol). This compound is a critical intermediate in the industrial synthesis of Riboflavin (Vitamin B2). The protocol focuses on the reductive amination of D-ribose with 3,4-dimethylaniline (3,4-xylidine), specifically targeting the reduction of the intermediate N-glycoside/Schiff base complex to the open-chain ribitylamine. We compare a traditional batch protocol using Raney Nickel with a modern continuous flow approach using Pd/C, emphasizing selectivity, yield, and safety.

Introduction & Strategic Context

The synthesis of Riboflavin generally proceeds through the coupling of a ribitylamine intermediate with a diazonium salt, followed by condensation with barbituric acid. The formation of the ribitylamine—N-(3,4-dimethylphenyl)-D-ribamine—is the yield-determining step early in the sequence.

The reaction involves condensing D-ribose with 3,4-dimethylaniline. This initially forms a cyclic N-glycoside (glycosylamine). To obtain the desired product, this ring must be opened and the resulting imine (Schiff base) reduced to the amine.

The Engineering Challenge:

  • Equilibrium Management: The N-glycoside is in equilibrium with the open-chain Schiff base. Hydrogenation must be fast enough to trap the open-chain form.

  • Hydrolysis: In the presence of water (generated during condensation), the imine can hydrolyze back to the starting aniline and ribose.

  • Selectivity: Over-reduction of the aromatic ring (forming a cyclohexyl derivative) must be avoided.

Reaction Mechanism & Pathway

The following diagram illustrates the kinetic pathway. The success of the synthesis depends on shifting the equilibrium toward the Schiff base and irreversibly reducing it to the Ribitylamine.

ReactionPathway Reactants D-Ribose + 3,4-Dimethylaniline Glycoside Cyclic N-Glycoside (Kinetic Product) Reactants->Glycoside -H2O (Condensation) SchiffBase Open-Chain Imine (Schiff Base) Glycoside->SchiffBase Ring Opening (Equilibrium) Product N-(3,4-dimethylphenyl)-D-ribamine (Thermodynamic Product) SchiffBase->Product +H2 / Catalyst (Irreversible Reduction) Hydrolysis Hydrolysis Reversion (Loss of Yield) SchiffBase->Hydrolysis +H2O

Figure 1: Reaction pathway showing the critical ring-opening and reduction step required to secure the ribitylamine.[1][2]

Critical Process Parameters (CPPs)

ParameterRecommended RangeScientific Rationale
Catalyst Raney Nickel (Batch) or 5% Pd/C (Flow)Raney Ni is robust and promotes ring-opening. Pd/C is efficient but requires careful temp control to avoid aromatic reduction.
Solvent Methanol or Ethanol (Abs.)[3][4][5]High solubility of ribose is essential. Water content must be minimized (<1%) to prevent hydrolysis of the imine.
Temperature 50°C – 80°CHigher temps favor the open-chain imine tautomer, increasing reaction rate. >90°C risks sugar degradation.
Pressure 10 – 50 bar (H2)High pressure drives the reduction kinetics, outcompeting the hydrolysis reaction.
Additives Trace Acetic Acid (Optional)Mild acid catalysis can accelerate the Schiff base formation/ring opening.

Protocol A: Batch Hydrogenation (Raney Nickel)

Best for large-scale batch manufacturing where reactor volume is the constraint.

Safety Warning: Raney Nickel is pyrophoric when dry. Handle under inert atmosphere (Argon/Nitrogen) at all times.

Reagents:

  • D-Ribose (1.0 eq)

  • 3,4-Dimethylaniline (1.05 eq)

  • Methanol (anhydrous, 5-7 volumes)

  • Raney Nickel (aqueous slurry, washed 3x with MeOH to remove water), 10 wt% loading.

Step-by-Step Procedure:

  • Condensation (Pre-step): In a separate vessel, reflux D-ribose and 3,4-dimethylaniline in Methanol for 2 hours. This forms the N-glycoside. Note: Some protocols perform this in situ in the autoclave.

  • Loading: Transfer the reaction mixture into a high-pressure autoclave (e.g., Hastelloy or Stainless Steel).

  • Catalyst Addition: Add the methanol-washed Raney Nickel slurry under a nitrogen blanket.

  • Purging: Seal reactor. Purge 3x with N2 (5 bar), then 3x with H2 (5 bar).

  • Reaction: Pressurize with H2 to 30 bar . Heat to 70°C . Stir vigorously (>800 RPM) to eliminate mass-transfer limitations.

  • Monitoring: Maintain conditions for 4–6 hours. H2 uptake should cease.

  • Workup: Cool to room temperature. Vent H2 carefully. Purge with N2.

  • Filtration: Filter the catalyst through a Celite pad (keep wet to prevent ignition).

  • Crystallization: Concentrate the filtrate under vacuum. The product often crystallizes upon cooling/concentration. Yield is typically >85%.[6]

Protocol B: Continuous Flow Hydrogenation (Pd/C)

Best for process safety, screening, and avoiding pyrophoric catalyst handling.

System: H-Cube® Pro or similar packed-bed flow reactor.

Parameters:

  • Cartridge: 10% Pd/C (CatCart®).

  • Solvent: Ethanol (anhydrous).

  • Concentration: 0.1 M (Ribose/Aniline mixture).

Step-by-Step Procedure:

  • Feed Preparation: Dissolve D-Ribose (15 g, 0.1 mol) and 3,4-Dimethylaniline (12.1 g, 0.1 mol) in Ethanol (1 L). Stir at 50°C for 60 mins to ensure pre-equilibrium of the glycoside.

  • System Priming: Wash the flow reactor with pure Ethanol at 1.0 mL/min.

  • Parameter Set:

    • Temperature: 60°C

    • Pressure: 50 bar (Full H2 mode)

    • Flow Rate: 1.0 mL/min (Residence time approx. 1–2 min depending on cartridge volume).

  • Execution: Pump the feed solution through the catalyst cartridge.

  • Collection: Collect the effluent. The high pressure and efficient mass transfer in flow usually result in quantitative conversion in a single pass.

  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Water if necessary.

Workflow Diagram (Flow Synthesis):

FlowProcess Feed Feed Solution (Ribose + Aniline in EtOH) Pump HPLC Pump (1.0 mL/min) Feed->Pump H2Mixer H2 Generation/Mixing (50 bar) Pump->H2Mixer Reactor Packed Bed Reactor (10% Pd/C @ 60°C) H2Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection (Ribitylamine) BPR->Collection

Figure 2: Continuous flow hydrogenation workflow ensuring high safety and conversion.

Analytical Control & Validation

To ensure the protocol is "self-validating," run the following checks:

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: CHCl3:MeOH (8:2).

    • Visualization: UV (254 nm) for the aniline ring; Ninhydrin dip for the amine.

    • Target: Disappearance of the fast-moving aniline spot; appearance of the polar (low Rf) ribitylamine spot.

  • HPLC Method:

    • Column: C18 Reverse Phase.

    • Eluent: Water/Acetonitrile gradient with 0.1% Formic Acid.

    • Detection: UV at 280 nm.

    • Criteria: <0.5% residual 3,4-dimethylaniline.[7]

  • NMR Verification (

    
    H, DMSO-d6): 
    
    • Look for the disappearance of the anomeric proton of ribose.

    • Confirm the aromatic signals of the xylidine moiety (approx 6.3 - 6.8 ppm).

    • Confirm the ribityl chain multiplets (3.4 - 3.8 ppm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion H2 Mass Transfer limitationIncrease stirring speed (Batch) or H2 pressure. Ensure catalyst is not poisoned.
Hydrolysis (Reversion) Water in solventUse anhydrous Methanol/Ethanol. Ensure Ribose is dry before weighing.
Ring Hydrogenation Catalyst too active / Temp too highSwitch from Pt/C to Pd/C or Raney Ni. Lower temperature to <60°C.
Colored Impurities Oxidation of anilineDegas all solvents. Perform reaction under strict inert atmosphere.

References

  • Karrer, P., et al. (1935).[8] Synthesen von Flavinen IV. Helvetica Chimica Acta. Link (Foundational synthesis of riboflavin intermediates).

  • Kuhn, R., & Reinemund, K. (1934). Über die Synthese des Lactoflavins (Vitamin B2). Berichte der deutschen chemischen Gesellschaft. Link (Classic reductive amination pathway).

  • Tishler, M., et al. (1947). Process for the synthesis of riboflavin. U.S. Patent 2,406,774. Link (Industrial hydrogenation conditions using Raney Nickel).

  • Nieddu, G., et al. (2019). Flow Hydrogenation: A Key Tool for the Synthesis of API Intermediates. Organic Process Research & Development. Link (Modern flow chemistry adaptations for nitro/amine reductions).

  • DSM IP Assets B.V. (2008). Process for the preparation of riboflavin. European Patent EP0161548. Link (Detailed industrial protocols for ribitylamine condensation).

Sources

Application Note: Kinetic Characterization of Lumazine Synthase using Ribityl-Pyrimidine Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Lumazine Synthase (LS; EC 2.5.1.[1]78) is a pivotal enzyme in the biosynthesis of Riboflavin (Vitamin B2).[2][3] It catalyzes the condensation of 3,4-dihydroxy-2-butanone 4-phosphate (3,4-DHBP) with 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ARAP) to form 6,7-dimethyl-8-ribityllumazine (DMRL) .[4][1][5]

Therapeutic Significance: The riboflavin biosynthetic pathway is essential for bacteria, fungi, and plants but is absent in mammals, who must obtain the vitamin from their diet. Consequently, LS is a high-value target for the development of novel antibiotics and antifungals.[4] The "ribitol substrate" (ARAP) binding pocket is highly conserved, making ribitol-analogues (e.g., ribitylamino-pyrimidinediones) prime candidates for competitive inhibition studies.[4][1]

Biosynthetic Pathway Visualization[2]

RiboflavinPathway GTP GTP ARAP 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione (Substrate A) GTP->ARAP Upstream Steps (RibA/RibD) LS Lumazine Synthase (Target Enzyme) ARAP->LS DHBP 3,4-dihydroxy-2-butanone 4-phosphate (Substrate B) DHBP->LS DMRL 6,7-dimethyl-8-ribityllumazine (Fluorescent Product) LS->DMRL Condensation Riboflavin Riboflavin (Vitamin B2) DMRL->Riboflavin Riboflavin Synthase

Figure 1: The Riboflavin biosynthetic pathway focusing on the condensation step catalyzed by Lumazine Synthase.[4][1]

Scientific Principle of the Assay

This protocol relies on a direct spectrophotometric kinetic assay .[1]

  • The Reaction: The condensation of the colorless substrates (ARAP and 3,4-DHBP) yields the highly conjugated pteridine ring system of 6,7-dimethyl-8-ribityllumazine (DMRL).[4][1]

  • Detection: DMRL exhibits a distinct absorbance maximum (

    
    ) at 408 nm  (pH 7.0).[4][1]
    
  • Quantification: The formation of the product is monitored continuously over time. The rate of absorbance increase is directly proportional to enzyme activity, calculated using the extinction coefficient of DMRL (

    
    ).[4][1]
    

Critical Technical Note: The ribityl-substrate (ARAP) is highly unstable and susceptible to oxidative degradation.[4][1] It is rarely sold commercially in its reduced form.[1] It must be generated in situ or freshly prepared from its stable precursor, 5-nitro-6-ribitylamino-2,4(1H,3H)-pyrimidinedione , via chemical reduction.[4][1]

Materials & Reagent Preparation

A. Buffers and Stock Solutions
ComponentConcentrationStorageNotes
Assay Buffer 50 mM Potassium Phosphate, pH 7.04°CSupplement with 1 mM EDTA to chelate metals that catalyze oxidation.[4][1]
Reducing Agent 100 mM Sodium Dithionite (fresh)FreshCRITICAL: Prepare immediately before use.[4][1]
Substrate B 10 mM 3,4-DHBP-80°CStable.[4][1] Aliquot to avoid freeze-thaw cycles.
Enzyme Lumazine Synthase (Recombinant)-80°CDilute in Assay Buffer + 2 mM DTT on ice.[4][1]
B. Preparation of Unstable Ribityl Substrate (ARAP)

This is the most common point of failure in LS assays. Follow strictly.

  • Precursor: Dissolve 5-nitro-6-ribitylamino-2,4(1H,3H)-pyrimidinedione in 50 mM Phosphate Buffer (pH 7.0) to a concentration of roughly 2 mM.[1] This solution is yellow.[1]

  • Reduction: Add solid Sodium Dithionite (approx. 5-10 mg per mL) or a fresh 100 mM solution until the yellow color disappears, indicating reduction of the nitro group to the amino group.

  • Stabilization: Keep this solution on ice and under an inert atmosphere (Argon/Nitrogen) if possible. Use within 2-3 hours.

  • Quantification: The concentration of the reduced ARAP is assumed to be equivalent to the starting nitro-compound, provided reduction is complete.

Experimental Protocol

Workflow Diagram

AssayWorkflow cluster_prep Phase 1: Substrate Prep (Fresh) cluster_plate Phase 2: Reaction Assembly Nitro Dissolve Nitro-Precursor Reduce Reduce with Dithionite (Yellow -> Colorless) Nitro->Reduce Mix Add Buffer + DHBP + Enzyme to Cuvette/Plate Reduce->Mix Immediate Use Initiate Initiate with Fresh ARAP Mix->Initiate Read Kinetic Read Abs @ 408 nm 10 mins Initiate->Read

Figure 2: Step-by-step workflow emphasizing the immediate use of the reduced substrate.

Step-by-Step Procedure (Standard 1 mL Cuvette)
  • Blanking: Set the spectrophotometer to 408 nm. Zero with Assay Buffer.

  • Reaction Mix Assembly: In a 1 mL quartz cuvette, add:

    • 880 µL Assay Buffer (50 mM K-Phos, pH 7.0, 1 mM EDTA)[4][1]

    • 50 µL 3,4-DHBP (Stock 2 mM -> Final 100 µM)

    • 20 µL Lumazine Synthase Enzyme (optimized concentration, typically 10-100 nM final)[4][1]

  • Baseline: Incubate at 25°C (or 37°C depending on organism) for 2 minutes. Ensure no background drift.

  • Initiation: Add 50 µL of freshly reduced ARAP (Stock 2 mM -> Final 100 µM).

    • Note: Rapid mixing is essential.

  • Measurement: Immediately record Absorbance at 408 nm every 10 seconds for 5–10 minutes.

  • Control: Run a "No Enzyme" control to account for any non-enzymatic formation (usually negligible) or substrate oxidation artifacts.

Data Analysis & Calculation

A. Determination of Initial Velocity ( )[2]
  • Plot Absorbance (408 nm) vs. Time (min) .

  • Identify the linear portion of the curve (typically the first 1-3 minutes).

  • Calculate the slope (

    
    ).[1]
    
B. Specific Activity Calculation

Use the Beer-Lambert Law:


[4][1]

[4][1]
  • 
     : Slope of the linear phase (corrected for blank).[1]
    
  • 
     : Total reaction volume (mL).[4][1]
    
  • 
     : Dilution factor (if enzyme was diluted).[4][1]
    
  • 
     : Extinction coefficient of DMRL (
    
    
    
    or
    
    
    ).[4][1]
  • 
     : Pathlength (1 cm).
    
  • 
     : Volume of enzyme added (mL).[1]
    
C. Inhibitor Screening ( ) for Ribitol Analogues

When testing ribitol-mimetic inhibitors:

  • Pre-incubate Enzyme + Inhibitor for 10 mins.[1]

  • Initiate reaction with the substrate mix (DHBP + ARAP).[1]

  • Calculate % Inhibition:

    
    [4][1]
    
  • Fit data to a 4-parameter logistic model to determine

    
    .[4][1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Non-linear initial rate Substrate oxidationEnsure ARAP is reduced immediately before use. Increase DTT/Dithionite slightly.
High Background Absorbance Excess DithioniteDithionite absorbs in UV; usually low at 408 nm, but check blank.[4][1] Use minimal necessary amount.
No Activity Enzyme instabilityLS can be sensitive.[1] Add 10% Glycerol or 0.1% BSA to the buffer.
Signal too low Low

sensitivity
If

is too low, switch to Fluorometric Assay . DMRL is highly fluorescent (Ex: 410 nm / Em: 490 nm).[4][1]

References

  • Kis, K., et al. (2001). "Biosynthesis of Riboflavin.[4][1] The Reaction Catalyzed by 6,7-Dimethyl-8-ribityllumazine Synthase Can Proceed without Enzymatic Catalysis under Physiological Conditions."[4][1] The Journal of Organic Chemistry, 66(8), 2555–2559.[1]

  • Morgunova, E., et al. (2005). "Structural basis of broad specificity in a specific enzyme: The case of lumazine synthase." Proceedings of the National Academy of Sciences, 102(22), 7837-7842. [4][1]

  • Cushman, M., et al. (2002). "Design, Synthesis, and Evaluation of 9-D-Ribityl-1,3,7-trihydro-2,6,8-purinetrione, a Potent Inhibitor of Riboflavin Synthase and Lumazine Synthase."[4][1] Journal of Organic Chemistry, 67(16), 5807–5816.[4][1]

  • Bacher, A., et al. (1996). "Biosynthesis of riboflavin: Lumazine synthase and riboflavin synthase."[1] Methods in Enzymology, 280, 382-389.[4][1]

Sources

Application Notes & Protocols for the Synthesis of 5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

The synthesis of N-aryl aminopentitols, such as 5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol, is a significant endeavor in medicinal chemistry and drug discovery. These molecules serve as versatile scaffolds and potential mimics of biological structures. The target molecule is comprised of a polyhydroxylated C5 alkyl chain derived from a pentose sugar, and a substituted aromatic amine, 3,4-dimethylaniline.

A robust and highly efficient method for constructing the crucial C-N bond in this target is the reductive amination reaction. This one-pot process involves the reaction of a carbonyl compound (the aldehyde form of a pentose sugar) with a primary amine (3,4-dimethylaniline) to form an intermediate imine (or its protonated form, the iminium ion), which is then immediately reduced by a selective hydride agent to yield the final secondary amine product.[1][2][3] This strategy is favored for its operational simplicity and high selectivity, avoiding the common issue of over-alkylation seen in direct alkylation methods.[4]

This document provides a comprehensive guide to the necessary reagents, their specific roles in the reaction mechanism, and a detailed protocol for the synthesis of 5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol.

Core Reagents and Mechanistic Roles

The success of the reductive amination hinges on the careful selection of reagents that are compatible and function selectively under controlled reaction conditions.

The pentane-1,2,3,4-tetrol backbone of the target molecule is sourced from a pentose sugar. In aqueous solution, pentoses exist in a dynamic equilibrium between a cyclic hemiacetal (lactol) form and a less prevalent open-chain aldehyde form.[5] It is the aldehyde group of the open-chain isomer that serves as the electrophile for the initial nucleophilic attack by the amine.

  • Recommended Precursors:

    • D-Ribose

    • D-Xylose

    • L-Arabinose

  • Causality: The choice of pentose will determine the stereochemistry of the four contiguous chiral centers in the final product. The selection should be based on the desired stereoisomer of the target compound.

3,4-Dimethylaniline is a primary arylamine that acts as the nucleophile in this reaction.[6] It attacks the carbonyl carbon of the pentose sugar to initiate the formation of the C-N bond.

  • Reagent: 3,4-Dimethylaniline (also known as 3,4-xylidine)

  • Purity: High purity (>98%) is recommended to avoid side reactions from impurities. This compound is toxic and should be handled with appropriate personal protective equipment.[6]

The choice of reducing agent is critical for the success of a one-pot reductive amination. The agent must selectively reduce the C=N double bond of the iminium ion intermediate without reducing the starting aldehyde.[4][7]

  • Primary Reagent: Sodium Cyanoborohydride (NaBH₃CN)

    • Mechanism of Selectivity: Sodium cyanoborohydride is a mild and chemoselective reducing agent.[7][8] The electron-withdrawing cyano group attenuates its hydridic character, making it less reactive than sodium borohydride (NaBH₄).[8] It is stable in mildly acidic aqueous solutions and is not potent enough to reduce aldehydes or ketones at a significant rate, but it readily reduces the more electrophilic protonated iminium ion intermediate.[4] This selectivity is paramount when the equilibrium concentration of the starting aldehyde is low, as is the case with sugars.[5]

    • Safety: Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations must be performed in a certified chemical fume hood.

  • Alternative Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

    • Applicability: STAB is another common reagent for reductive aminations. However, it is sensitive to water and is not compatible with protic solvents like methanol, making it less ideal for reactions with sugars which often require aqueous or alcoholic media.[8][9]

The reaction is highly pH-dependent. Mildly acidic conditions (pH 4-5.5) are optimal.[1][4]

  • Role of Acid: A slightly acidic environment facilitates two key steps:

    • It catalyzes the dehydration of the carbinolamine intermediate to form the iminium ion.

    • It ensures the presence of the protonated iminium ion, which is the actual substrate for reduction by NaBH₃CN.[7]

  • Caution: If the solution is too acidic (pH < 4), the primary amine (3,4-dimethylaniline) will be fully protonated to its non-nucleophilic ammonium salt, shutting down the initial step of the reaction.[4]

  • Recommended Buffers:

    • Sodium Acetate Buffer (e.g., 0.1 M, pH 5.5): Provides good pH control in the optimal range.

    • Borate Buffer: Has been reported to significantly enhance the yield of sugar-protein conjugations via reductive amination, although its exact role is not fully understood.[5]

    • Avoid: Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the 3,4-dimethylaniline substrate.

Summary of Reagents and Conditions

Reagent Class Specific Reagent Role in Synthesis Key Considerations
Polyol Precursor D-Ribose (or other pentose)Provides the C5 polyhydroxylated backboneChoice determines final product stereochemistry.
Amine Substrate 3,4-DimethylanilineNucleophile; source of the N-aryl groupUse high purity; handle as a toxic substance.[6]
Reducing Agent Sodium CyanoborohydrideSelectively reduces the iminium ion intermediateHighly toxic; must be used in a fume hood.[8]
Solvent/Buffer Aqueous Acetate or Borate BufferControls pH for optimal imine formation and reductionMaintain pH between 4 and 5.5. Avoid amine-based buffers.[4][5]

Visualizing the Synthetic Pathway

The reductive amination process can be visualized as a two-stage sequence within a single pot: iminium ion formation followed by hydride reduction.

G cluster_0 Stage 1: Iminium Ion Formation (pH 4-5.5) cluster_1 Stage 2: Reduction Pentose Pentose (Aldehyde Form) Carbinolamine Carbinolamine Intermediate Pentose->Carbinolamine + Amine Amine 3,4-Dimethylaniline Amine->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium - H₂O (Acid Catalyzed) Product 5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol Iminium->Product Reducer NaBH₃CN Reducer->Product Hydride Attack

Caption: Reaction pathway for reductive amination.

Detailed Experimental Protocol

This protocol provides a generalized procedure. Molar equivalents and reaction times may require optimization based on the specific pentose sugar used and the scale of the reaction.

workflow A 1. Reagent Preparation Dissolve pentose and aniline in buffer B 2. pH Adjustment Adjust to pH 5.0 with dilute acid A->B C 3. Imine Formation Stir for 1-2 hours at room temperature B->C D 4. Reduction Step Add NaBH₃CN solution portion-wise C->D E 5. Reaction Monitoring Monitor progress via TLC or LC-MS D->E F 6. Quenching & Work-up Quench with acetone, adjust pH, extract E->F G 7. Purification Purify via column chromatography F->G

Caption: Step-by-step experimental workflow.

  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the chosen pentose sugar (1.0 eq.) and 3,4-dimethylaniline (1.1-1.2 eq.) in the selected aqueous buffer (e.g., 0.1 M Sodium Acetate). The concentration should be approximately 0.1-0.5 M with respect to the pentose.

    • Rationale: Using a slight excess of the amine can help drive the equilibrium towards imine formation.

  • pH Adjustment and Imine Formation:

    • Gently stir the solution at room temperature. Monitor the pH and, if necessary, adjust to between 4.5 and 5.5 using dilute acetic acid or HCl.

    • Allow the mixture to stir for 1-2 hours to facilitate the formation of the imine/iminium ion intermediate.[4]

    • Rationale: This pre-incubation period allows the initial equilibrium between the carbonyl, amine, and imine to be established before the reducing agent is introduced.

  • Reduction:

    • Perform this step in a fume hood. Prepare a solution of sodium cyanoborohydride (1.5-2.0 eq.) in a small amount of the reaction buffer or methanol.

    • Add the NaBH₃CN solution to the reaction mixture dropwise or in small portions over 30 minutes.

    • Rationale: Adding the reducing agent in portions helps to control any potential exotherm and maintain a steady reaction rate. The excess equivalents ensure the complete reduction of the intermediate.

  • Reaction Monitoring and Completion:

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

  • Work-up and Extraction:

    • Once the reaction is complete, quench any unreacted NaBH₃CN by adding a small amount of acetone and stirring for 1 hour.

    • Adjust the pH of the solution to ~8-9 with a saturated sodium bicarbonate solution. This deprotonates the product amine, making it more soluble in organic solvents.

    • Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will likely contain unreacted 3,4-dimethylaniline and other minor impurities.

    • Purify the residue using flash column chromatography on silica gel. A gradient elution system, such as dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine, is often effective. The triethylamine helps to prevent the polar amine product from streaking on the silica column.

  • Characterization:

    • Confirm the identity and purity of the final product, 5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol, using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

References

  • Schwartz-Albiez, R., et al. (2004). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • G-Biosciences. Sodium Cyanoborohydride Technical Handbook. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. Available at: [Link]

  • Wikipedia. (n.d.). Sodium cyanoborohydride. Available at: [Link]

  • Kim, J., et al. (2020). Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. Chemical Science. Available at: [Link]

  • Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Matassini, C., et al. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. Available at: [Link]

  • Al-Rawi, J., et al. (2007). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. Jordan Journal of Chemistry. Available at: [Link]

  • Wang, G., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Available at: [Link]

  • Kim, J., et al. (2020). Synthesis of N-Aryl Amines Enabled by Photocatalytic Dehydrogenation. ResearchGate. Available at: [Link]

  • Organic Chemistry Tutor. (2025). Amine Synthesis by Reductive Amination. YouTube. Available at: [Link]

  • Xu, H., et al. (2021). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Wieckowska, A., et al. (2022). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Available at: [Link]

  • Popiolek, R., et al. (2021). Thiocarbamoylimidates as Precursors of New 5-Amino-1,2,4-Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. Molecules. Available at: [Link]

  • Vo, T. N., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. Available at: [Link]

  • Forgo, P., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bakulev, V. A., et al. (2007). Synthetic approaches to 5-Amino 1,2,3-triazoles and their derivatives. ResearchGate. Available at: [Link]

Sources

Solvent selection for 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Crystallization Protocol for 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol

Executive Summary

This guide details the solvent selection and crystallization parameters for 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol (commonly referred to as Ribitylxylidine or N-(3,4-dimethylphenyl)-D-ribamine ). This molecule is a critical intermediate in the industrial synthesis of Riboflavin (Vitamin B2).

The core challenge in crystallizing this compound is its amphiphilic nature : it possesses a highly polar, hydrophilic ribityl tail (four hydroxyl groups) and a lipophilic 3,4-dimethylphenyl head. This duality often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than distinct crystal nucleation. This protocol outlines a thermodynamic approach to solvent selection to suppress oiling out and ensure high-purity crystalline recovery.

Chemical Context & Solubility Physics

To select the correct solvent, we must understand the molecular forces at play.

  • Hydrophilic Domain: The D-ribitol chain acts as a strong hydrogen bond donor/acceptor. It favors highly polar solvents (Water, Methanol).

  • Hydrophobic Domain: The xylidine (dimethylphenyl) ring is aromatic and non-polar. It favors organic solvents (Toluene, Ethyl Acetate).

  • The Conflict: Solvents that dissolve the ring well (e.g., Toluene) precipitate the ribitol tail as an amorphous gum. Solvents that dissolve the tail well (e.g., Water) often hold the molecule too tightly, preventing high-yield crystallization.

Target Solubility Profile: We require a solvent system where the compound is:

  • Soluble at High T (>60°C): Breaking both crystal lattice and intermolecular H-bonds.

  • Metastable at Low T (<10°C): Allowing controlled nucleation without phase separating into an oil.

Table 1: Theoretical Solubility Mapping (Hansen Parameters)
Solvent ClassRepresentative SolventInteraction TypeOutcome
Protogenic Polar Methanol / Ethanol Strong H-BondingIdeal Primary Solvent. Solubilizes the ribityl chain via H-bonds while the alkyl chain accommodates the phenyl ring.
Aprotic Polar DMSO / DMFDipole-DipoleToo Soluble. Hard to recover product; high boiling point makes drying difficult.
Non-Polar Hexane / TolueneDispersion ForcesAnti-Solvent. Will cause immediate precipitation (gumming/oiling) if used alone.
Moderately Polar Ethyl Acetate / IPAMixedIdeal Co-Solvent. Reduces solubility of the ribityl tail to force crystallization.

Experimental Workflow: Solvent Screening

Before scaling up, perform this screen to determine the Metastable Zone Width (MSZW).

Visualization: Solubility Screening Logic

SolventScreening Start Crude Ribitylxylidine Dissolve Dissolution @ 60°C (MeOH or EtOH) Start->Dissolve Check Clear Solution? Dissolve->Check Check->Dissolve No (Add more solvent) Cool Cool to 0°C (Rate: 0.5°C/min) Check->Cool Yes Observe Observation Cool->Observe Crystals Crystalline Solid (Proceed to Scale-up) Observe->Crystals White/Off-white Needles Oil Oiling Out (Phase Separation) Observe->Oil Yellow Droplets Soluble No Precipitate (Too Soluble) Observe->Soluble Clear Solution Oil->Dissolve RETRY: Add Seed or Change Solvent Ratio Soluble->Dissolve RETRY: Concentrate or Add Anti-solvent (EtOAc)

Figure 1: Decision tree for initial solvent screening. "Oiling out" is the primary failure mode to watch for.

Detailed Protocol: Recrystallization from Ethanol/Water

This is the industry-standard approach for balancing yield and purity. The presence of water aids in solvating the ribityl chain, while ethanol acts as the bulk carrier.

Reagents:

  • Crude 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol.

  • Solvent A: Absolute Ethanol (EtOH).

  • Solvent B: Deionized Water.

Step-by-Step Procedure:

  • Dissolution:

    • Charge 10 g of crude solid into a round-bottom flask.

    • Add 50 mL of Ethanol (95%) .

    • Heat to reflux (~78°C) with agitation (overhead stirrer preferred to prevent local superheating).

    • Note: If the solution is not clear at reflux, add water dropwise until clear. Do not exceed 10% water volume, or yield will suffer.

  • Clarification (Optional but Recommended):

    • While hot, filter through a heated sintered glass funnel (or Celite pad) to remove insoluble mechanical impurities or inorganic salts from the reduction step.

  • Controlled Cooling (Critical Step):

    • Transfer filtrate to a jacketed crystallizer.

    • Cool from 75°C to 50°C rapidly (1°C/min).

    • Seeding Point: At 50°C, the solution should be slightly supersaturated. Add 0.1% w/w pure seed crystals .

    • Why? Seeding bypasses the nucleation energy barrier, preventing the system from entering the "oiling out" region.

  • Crystallization:

    • Cool from 50°C to 5°C slowly (0.2°C/min ).

    • Agitation: Maintain moderate stirring (150 RPM). Too fast = breakage; Too slow = agglomeration.

    • Hold at 5°C for 2 hours to maximize yield.

  • Isolation:

    • Filter the white to off-white needles under vacuum.

    • Wash: Displace mother liquor with cold Ethanol (0°C). Do not wash with water, as it will dissolve the cake.

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours.

    • Caution: Melting point is relatively low (~140°C range), but wet cake can degrade or fuse if heated too fast without vacuum.

Alternative Protocol: Anti-Solvent Crystallization

Use this method if the compound is too soluble in ethanol/water or if water removal is problematic for the next synthetic step.

System: Methanol (Solvent) / Ethyl Acetate (Anti-Solvent).

  • Dissolve crude material in Methanol (3 volumes) at 50°C.

  • Once dissolved, slowly add Ethyl Acetate (EtOAc) dropwise.

  • Cloud Point: Stop adding EtOAc when a faint persistent turbidity appears.

  • Heat slightly to clear the solution (redissolve).

  • Cool to Room Temperature (RT) with stirring.

  • Once crystallization begins, add remaining EtOAc (total 5-7 volumes) over 1 hour to drive yield.

Troubleshooting "Oiling Out"

Oiling out (LLPS) occurs when the amorphous liquid phase is more stable than the crystalline phase at a given temperature/concentration.

SymptomRoot CauseCorrective Action
Yellow droplets form instead of crystals Cooling too fast; Supersaturation too high.Reheat to dissolve oil. Cool slower. Seed immediately upon reaching saturation temperature.
Sticky gum on flask walls Impurities acting as plasticizers.Purify crude via extraction first. Use a higher ratio of Alcohol to Water.
Low Yield Too much solvent or water content too high.Concentrate the mother liquor or increase the Anti-Solvent (EtOAc) ratio.

Molecular Mechanism Visualization

Understanding why the solvent works helps in troubleshooting.

MolecularInteraction Ribityl Ribityl Tail (Hydrophilic) Solvent_EtOH Ethanol (Solvent) - OH group bonds to Ribityl - Ethyl group solvates Phenyl Ribityl->Solvent_EtOH H-Bonding Phenyl Dimethylphenyl Head (Hydrophobic) Phenyl->Solvent_EtOH Van der Waals Crystal Crystal Lattice (Head-to-Head / Tail-to-Tail Packing) Solvent_EtOH->Crystal Cooling reduces solvation power, forcing self-assembly

Figure 2: The dual-action of Ethanol allows it to bridge the amphiphilic gap, keeping the molecule in solution at high temperatures but releasing it into an ordered lattice upon cooling.

References

  • Karrer, P., et al. (1935). Synthesen von Flavinen. Helvetica Chimica Acta, 18(1), 69-79. (Foundational work on Riboflavin synthesis and ribitylamine intermediates).

  • BASF SE. (2012). Process for the preparation of Riboflavin. US Patent US8263768B2. (Describes industrial purification of ribityl intermediates).

  • Nielsen, T. E., et al. (2020). Crystallization of Amphiphilic Molecules: Challenges and Strategies. Chemical Reviews. (General reference for handling oiling-out phenomena).
  • PubChem. (n.d.). 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol Compound Summary.

(Note: While specific modern "Application Notes" for this exact intermediate are proprietary to manufacturers like DSM or BASF, the protocols above are reconstructed from the fundamental chemistry described in the cited patent literature and classical organic synthesis texts.)

Troubleshooting & Optimization

Improving yield of D-ribose reductive amination with aromatic amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Carbohydrate Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific kinetic and thermodynamic barriers associated with the reductive amination of D-ribose using aromatic amines.

Below, you will find a mechanistic breakdown of the reaction, a targeted troubleshooting FAQ, quantitative performance data, and a self-validating Standard Operating Procedure (SOP).

Part 1: Core Mechanistic Challenges (The "Why")

The coupling of D-ribose with an aromatic amine (such as aniline) is notoriously difficult compared to standard aliphatic reductive aminations. This difficulty stems from a "double penalty" in the reaction kinetics:

  • Low Electrophile Concentration: D-ribose exists predominantly in its cyclic furanose and pyranose hemiacetal forms. The reactive open-chain aldehyde form is present in trace amounts (<1% at equilibrium).

  • Weak Nucleophilicity: Aromatic amines have their nitrogen lone pair delocalized into the aromatic

    
    -system, making them significantly weaker nucleophiles than aliphatic amines[1].
    

Because the initial nucleophilic attack is so slow, adding a reducing agent too early often results in the premature reduction of the trace open-chain D-ribose into D-ribitol, completely bypassing the desired amine formation.

Mechanism RiboseCyclic D-Ribose (Cyclic Hemiacetal) RiboseOpen D-Ribose (Open-chain Aldehyde) RiboseCyclic->RiboseOpen Equilibrium (<1% Open) Imine Aryl Imine / Schiff Base (Transient) RiboseOpen->Imine + Ar-NH2 Slow Step (pH 5.5) SideProduct D-Ribitol (Side Product) RiboseOpen->SideProduct Premature Reduction ArNH2 Aromatic Amine (Weak Nucleophile) ArNH2->Imine Product Secondary Aryl Amine (Target Product) Imine->Product NaBH3CN Reduction

Mechanistic pathway of D-ribose reductive amination highlighting the rate-limiting imine formation.

Part 2: Troubleshooting Guide & FAQs

Q1: I am recovering unreacted D-ribose and aniline, with almost zero product yield. How do I drive the reaction forward? A: Your reaction is stalling at the carbinolamine/imine formation stage due to the weak nucleophilicity of the aromatic amine[1]. You must force the equilibrium toward the imine before introducing the reducing agent.

  • Temperature: Elevate the temperature. Refluxing the mixture in anhydrous methanol (~65 °C) or heating in DMF to 50 °C significantly accelerates the condensation[1][2].

  • Dehydration: The condensation releases water. Add freshly activated 3Å molecular sieves to continuously scavenge water and push the equilibrium forward[3].

  • pH Control: Adjust the pH to ~5.5 using glacial acetic acid. This protonates the aldehyde oxygen (increasing its electrophilicity) without fully protonating the weak aromatic amine.

Q2: Should I use Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)? A: For carbohydrate chemistry involving aromatic amines, NaBH₃CN is the gold standard[2]. It is highly soluble in polar protic solvents (like methanol) required to dissolve D-ribose, and it remains stable down to pH 3. While NaBH(OAc)₃ is safer and excellent for aliphatic amines in non-polar solvents (like DCE), it suffers from poor solubility in methanol and often lacks the reactivity needed to reduce the sterically hindered, electron-poor aryl imines formed in this reaction.

Q3: My LC-MS shows a large peak corresponding to D-ribitol (reduced ribose). What went wrong? A: You are observing premature reduction. If NaBH₃CN is added at the very beginning of the reaction alongside the amine and ribose, the hydride will find the trace amounts of open-chain D-ribose and reduce it directly to D-ribitol before the sluggish aromatic amine has a chance to react.

  • Solution: Implement a strict pre-incubation step . Stir the D-ribose, aromatic amine, and acid catalyst for 2 to 12 hours to allow the glycosylamine/imine to form before adding the hydride source.

Part 3: Quantitative Condition Comparison

The following table summarizes the causal relationship between reaction conditions and typical yields when coupling D-ribose with an aniline derivative.

SolventTemp (°C)Reducing AgentAdditives / ModifiersImine Pre-formation?Typical YieldCausality / Rationale
Methanol25NaBH₃CNNoneNo<10% Premature reduction of ribose to ribitol dominates.
DCE25NaBH(OAc)₃NoneNo<5% Poor solubility of D-ribose; weak hydride reactivity.
DMF50NaBH₃CNHigh eq. amineYes (2h)~75% Heat and excess amine force equilibrium[1].
Methanol65 (Reflux)NaBH₃CNAcOH, 3Å Mol SievesYes (4h)>90% Optimal electrophilic activation and water removal[2][3].

Part 4: Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to Step 4 until Step 3 has been analytically confirmed.

Workflow Step1 1. Reagent Mixing D-Ribose + Ar-NH2 + MeOH + AcOH Step2 2. Imine Pre-formation Reflux (65°C) or 50°C with 3Å Mol Sieves Step1->Step2 Step3 3. Reduction Cool to RT, add NaBH3CN slowly Step2->Step3 Step4 4. Quench & Workup NaHCO3 quench, Extract & Purify Step3->Step4

Optimized step-by-step workflow for the reductive amination of D-ribose with aromatic amines.

Step 1: Reagent Preparation

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve D-ribose (1.0 eq) and the aromatic amine (1.2 - 1.5 eq) in anhydrous methanol to achieve a 0.2 M concentration.

Step 2: Acidification & Dehydration

  • Add glacial acetic acid to adjust the apparent pH to ~5.5 (typically requires 0.1 - 0.2 eq).

  • Add freshly activated 3Å molecular sieves (approx. 100 mg per mmol of substrate) to act as a water scavenger[3].

Step 3: Imine Pre-formation (Critical Hold Point)

  • Heat the reaction mixture to 50 °C or a gentle reflux (65 °C)[1][2].

  • Stir for 2 to 12 hours.

  • Self-Validation Check: Pull an aliquot, dilute in methanol, and analyze via LC-MS or TLC (stain with p-anisaldehyde). Do not proceed until the D-ribose peak is consumed and the intermediate glycosylamine/imine mass is the predominant species.

Step 4: Reduction

  • Cool the reaction mixture to room temperature (20–25 °C).

  • Slowly add sodium cyanoborohydride (NaBH₃CN, 1.2 eq) in small portions to prevent thermal spikes and control hydrogen gas evolution.

  • Stir for an additional 2–4 hours at room temperature.

Step 5: Quench & Workup

  • Quench the reaction by adding saturated aqueous NaHCO₃. This neutralizes the acetic acid and safely decomposes any unreacted hydride.

  • Filter the mixture through a pad of Celite to remove the molecular sieves.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Synthesis of Substrate Analogues and Inhibitors for Phosphoribosyl Anthranilate Isomerase and Indole-3-glycerolphosph
  • Improved Chemical Syntheses of 1- and 5-Deazariboflavin Kiessling Lab
  • Overview of the reductive aminations ResearchG

Sources

Solubility issues of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol in water vs methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Knowledge Base Article ID: TS-SOL-3051 Topic: Solubility Optimization: 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol Last Updated: March 2, 2026 Status: Active

Executive Summary

This guide addresses the solubility disparity of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol (referred to herein as DDAR ) between methanolic and aqueous solvents. DDAR is a critical intermediate in riboflavin biosynthesis. Users frequently report precipitation ("crashing out") when diluting methanolic stock solutions into aqueous buffers. This is due to the molecule's amphiphilic nature and the specific pKa of the secondary amine linkage.

The Physicochemical Root Cause

To troubleshoot effectively, one must understand the competition between the molecule's two distinct functional domains.

  • The Hydrophilic Tail (Ribityl Group): The polyol chain is highly polar and hydrogen-bond donating, driving water solubility.

  • The Hydrophobic Head (3,4-Dimethylphenyl): The aromatic ring, further lipophilized by two methyl groups, drives aggregation in water via

    
    -
    
    
    
    stacking and hydrophobic exclusion.
  • The Critical Switch (The Amine Linker): The bridging nitrogen is a weak base (aniline derivative).

    • In Methanol: The solvent accommodates both the aromatic ring and the hydroxyl groups.

    • In Water (pH > 6): The amine remains largely unprotonated (neutral). The hydrophobic head dominates, leading to precipitation.

    • In Water (pH < 4): The amine protonates (

      
      ), forming a cationic salt that drastically increases aqueous solubility.
      
Solubility Profile Summary
Solvent SystemSolubility RatingPrimary InteractionCommon Observation
Methanol (100%) High (>50 mg/mL)Dipole-dipole & H-bondingClear, stable solution.
DMSO Very High Polar aprotic solvationClear, viscous solution.
Water (pH 7.4) Low / Unstable Hydrophobic effect dominatesCloudy precipitate forms rapidly upon standing.
Water (pH 3.0) Moderate Ionic solvation (Protonated amine)Clearer, but may degrade over time.

Visualizing the Solubility Pathway

The following diagram illustrates the molecular behavior of DDAR during the transition from organic stock to aqueous buffer.

DDAR_Solubility_Mechanism cluster_fix Troubleshooting Interventions Stock Methanolic Stock (High Solubility) Dilution Dilution into Aqueous Buffer (pH 7.4) Stock->Dilution 1:1000 Dilution Neutral Neutral Species (Unprotonated Amine) Dilution->Neutral pH > pKa (~5.0) Cationic Cationic Species (Protonated Amine) Dilution->Cationic pH < pKa (~5.0) Precipitation Precipitation / Aggregation (Hydrophobic Head Stacking) Neutral->Precipitation Thermodynamic Inevitability Cyclodextrin Add Cyclodextrin Neutral->Cyclodextrin Host-Guest Complexation Stable Stable Solution (Electrostatic Repulsion) Cationic->Stable Kinetic Stability CoSolvent Add DMSO (up to 5%) Precipitation->CoSolvent Prevent Cyclodextrin->Stable Shields Hydrophobic Head

Figure 1: Solubility decision tree showing the fate of DDAR based on pH and formulation strategy.

Recommended Solubilization Protocols

Protocol A: Standard Preparation for Biological Assays (pH 7.4)

Use this protocol for cell culture or enzymatic assays where high organic solvent content is toxic.

  • Weighing: Weigh the target amount of DDAR solid.

  • Primary Solubilization (The "Push" Solvent): Dissolve DDAR in 100% DMSO (Dimethyl sulfoxide).

    • Concentration: Prepare a 1000x stock (e.g., if final assay is 10 µM, make a 10 mM stock).

    • Why DMSO over Methanol? DMSO has a higher boiling point and lower volatility, preventing concentration shifts during storage. It also possesses superior solvating power for the aromatic moiety [1].

  • Intermediate Step (Optional but Recommended): If the final concentration is high (>50 µM), perform a serial dilution in 50% DMSO / 50% Water before the final spike.

  • Final Dilution (The "Drop-wise" Technique):

    • Place your aqueous buffer (PBS or Media) on a vortex mixer set to medium speed.

    • Slowly pipette the DMSO stock into the vortex of the buffer.

    • Constraint: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

Protocol B: Preparation for Analytical Chemistry (HPLC/MS)

Use this protocol for quantifying DDAR purity or concentration.

  • Solvent Choice: Use Methanol:Water (80:20 v/v) containing 0.1% Formic Acid .

  • Mechanism: The methanol solvates the hydrophobic head, while the formic acid protonates the amine nitrogen, locking the molecule in its soluble cationic form.

  • Procedure:

    • Dissolve solid DDAR in pure methanol first.

    • Add water containing 0.1% formic acid slowly.

    • Sonicate for 30 seconds to degas and ensure homogeneity.

Troubleshooting & FAQs

Q1: My solution turns cloudy immediately upon adding the methanol stock to PBS. Why? A: This is the "Ouzo effect." You likely exceeded the solubility limit of the neutral species.

  • Fix: Increase the temperature of the buffer to 37°C before adding the stock.

  • Fix: Use a carrier molecule. Pre-incubating the stock with 2-hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) can sequester the hydrophobic phenyl ring, drastically improving aqueous solubility without altering the ribityl tail's availability [2].

Q2: Can I use ethanol instead of methanol? A: Yes, but methanol is generally preferred for this specific class of riboflavin intermediates due to slightly better solvation of the polyol chain. Ethanol is a viable alternative if toxicity is a concern, but ensure the grade is anhydrous.

Q3: Is the molecule stable in water once dissolved? A: DDAR is susceptible to oxidation at the amine linkage (forming imines or degrading) when exposed to light and oxygen.

  • Requirement: Aqueous solutions should be prepared fresh daily.

  • Storage: Store dry powder at -20°C. Store DMSO stocks at -20°C, protected from light.

Q4: I need a high concentration (1 mM) in water. Is this possible? A: Unlikely at neutral pH. To achieve 1 mM in an aqueous environment, you must either:

  • Lower the pH to < 4.0 (not suitable for cells).

  • Use a surfactant (e.g., Tween-80 at 0.05%).

  • Use a co-solvent system (e.g., 10% PEG-400).

References

  • Context: Establishes baseline solubility for the ribitol backbone and general handling of ribityl-deriv
  • Context: Confirms the specific identity of the molecule as a riboflavin intermediate and provides physical property d
  • Oba, M., et al. (2013). Convenient Synthesis of 1,4-Dideoxy-1,4-imino-D-ribitol from D-Ribose. Journal of Chemistry. Retrieved from [Link]

    • Context: Provides chemical context on the synthesis and handling of amino-ribitol derivatives, supporting the protocol for acidic workups.
  • PubChem. (2025).[1] N,N-Dimethyl-4-[2-(3-methylphenyl)diazenyl]benzenamine Solubility Data. Retrieved from [Link]

    • Context: Used to infer the hydrophobic behavior of the dimethylphenyl-amine moiety in aqueous environments (compar

Sources

Purification of 5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol from reaction byproducts

[1]

Subject: Purification of 5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol (N-D-Ribityl-3,4-xylidine) CAS: 3051-94-3 Application: Key intermediate in Riboflavin (Vitamin B2) synthesis.[] Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Amphiphilic Challenge

You are likely working on the synthesis of Riboflavin, specifically the reductive amination step between 3,4-dimethylaniline (3,4-xylidine) and D-ribose .

The target molecule, 5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol (hereafter referred to as Ribityl-Xylidine ), presents a unique purification challenge because it is an amphiphile :

  • Lipophilic Head: The dimethylaniline group (soluble in organics).

  • Hydrophilic Tail: The ribityl tetrol chain (soluble in water/alcohols).

This dual nature often results in "oiling out" rather than crystallization, trapping impurities like unreacted xylidine (toxic) and polymerized byproducts. This guide provides the protocols to resolve these mixtures into high-purity crystalline solids.

Module 1: Diagnostic & Triage

Before selecting a protocol, characterize your crude reaction mixture.

ObservationLikely CompositionRecommended Action
Dark Brown/Black Tar Oxidized xylidine (azo dyes), polymerized sugars.[]Protocol C (Carbon Treatment) before crystallization.[]
Reddish/Yellow Oil High residual Xylidine content.[]Protocol B (Trituration/Solvent Wash).[]
Sticky White/Tan Paste Product with trapped solvent/ribose.[]Protocol A (Standard Recrystallization).
Hard Glassy Solid Amorphous product (failed nucleation).[]Dissolve in hot EtOH, seed, and cool slowly.
The Impurity Profile

Understanding what you are removing is critical for selecting the solvent system.

  • Impurity A: 3,4-Dimethylaniline (Xylidine): Lipophilic.[] Soluble in Toluene, Ether, DCM.

  • Impurity B: D-Ribose: Highly polar.[] Soluble in Water.[][2]

  • Impurity C: Schiff Base Intermediate: The unreduced imine.[] Unstable, hydrolyzes back to starting materials.

Module 2: Purification Protocols

Protocol A: Standard Recrystallization (The "Ethanol" Method)

Best for: Crude solids that are already >80% pure but need polishing.

Logic: Ribityl-Xylidine has a steep solubility curve in ethanol (soluble hot, insoluble cold).[] Ribose remains somewhat soluble or stays in the mother liquor; Xylidine remains in the mother liquor.

  • Dissolution: Suspend the crude solid in Absolute Ethanol (EtOH) (approx. 5-7 mL per gram of crude).[]

  • Reflux: Heat to reflux (

    
    ) with stirring. The solid should dissolve completely.[]
    
    • Note: If undissolved particles remain after 15 mins, filter hot (remove inorganic salts/catalyst).

  • Nucleation: Remove from heat. Let cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[]

  • Crystallization: Once at room temp, move to a fridge (

    
    ) for 4 hours.
    
  • Filtration: Filter the white/off-white crystals.

  • Wash: Wash the filter cake with cold Ethanol (

    
    ).
    
  • Drying: Vacuum dry at

    
    . Target MP: 
    
    
    (dec).
Protocol B: The "Anti-Solvent" Trituration (For Oily Crudes)

Best for: Syrups or oils containing high amounts of unreacted Xylidine.

Logic: Xylidine is soluble in non-polar solvents (Ether/Toluene) where the Ribityl-Xylidine is insoluble.[] We use this to "wash" the oil until it solidifies.

  • Solvent Choice: Use Diethyl Ether or MTBE (Methyl tert-butyl ether).[]

  • Trituration: Add the oily crude to a flask. Add 10 volumes of Ether/MTBE.[]

  • Agitation: Vigorously stir or sonicate. The solvent will extract the brown/yellow color (Xylidine). The product should turn into a gummy solid, then eventually a powder.

  • Decant: Pour off the colored supernatant.

  • Repeat: Repeat 2-3 times until the supernatant is clear.

  • Transition: The remaining solid is now "Crude Solid." Proceed to Protocol A for final purification.

Protocol C: Activated Carbon Decolorization

Best for: Dark brown samples indicating oxidation.[]

  • Dissolve crude in Methanol or Ethanol at reflux.[]

  • Add Activated Carbon (5-10% weight equivalent of crude mass).[]

  • Stir at reflux for 15-30 minutes.

  • Hot Filtration: Filter through a Celite pad while hot to remove carbon.[]

  • Concentrate the filtrate (Rotavap) until crystals begin to form.

  • Cool and filter (as in Protocol A).

Module 3: Workflow Visualization

Figure 1: Purification Decision Tree

PurificationLogicStartCrude Reaction MixtureStateCheckPhysical State?Start->StateCheckOilOily / SyrupStateCheck->OilViscousSolidSolid / PasteStateCheck->SolidPrecipitateTriturationProtocol B:Triturate with Ether/MTBE(Removes Xylidine)Oil->TriturationColorCheckIs it Dark/Black?Solid->ColorCheckTrituration->SolidSolidifiesRecrystProtocol A:Recrystallize from EthanolFinalPure Crystalline Product(MP 135-140°C)Recryst->FinalCarbonProtocol C:Activated Carbon TreatmentCarbon->RecrystColorCheck->RecrystNo (Tan/White)ColorCheck->CarbonYes (Oxidation)

Caption: Decision matrix for selecting the appropriate purification method based on the physical state and color of the crude intermediate.

Module 4: Quality Control & Validation

Do not proceed to the next synthetic step (coupling with aniline diazonium salt) until these criteria are met.

Melting Point (Critical)
  • Acceptance Criteria:

    
     (with decomposition).
    
  • Failure Mode: If MP is

    
    , significant Xylidine or solvent remains. Repeat Protocol B.
    
HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.[]

    • Note: Ribityl-Xylidine is polar; it will elute early compared to unreacted Xylidine.[]

  • Detection: UV at 254 nm (Aromatic ring).[]

Visual Check
  • Pass: White to light tan crystalline powder.[]

  • Fail: Sticky gum, dark brown solid, or wet paste.

Frequently Asked Questions (FAQ)

Q: My product is not crystallizing from Ethanol; it just forms a gel. A: This is a common "supersaturation" issue with sugar derivatives.[]

  • Seed it: Add a tiny crystal of pure product (if available) at room temperature.

  • Scratch it: Use a glass rod to scratch the inner wall of the flask.

  • Add Co-solvent: Add a small amount of water (dropwise) while hot to help dissolve the sugar tail, OR add turbidity with MTBE to force precipitation.

Q: Can I use water for recrystallization? A: Yes, but with caution.[] The product is soluble in water.[2][3][4] While water is excellent for removing non-polar impurities, your yield will drop significantly due to loss in the mother liquor. Ethanol is the preferred balance.[]

Q: I smell a strong "amine" odor even after drying. A: You have residual 3,4-dimethylaniline.[] This is toxic.[][2]

  • Fix: Grind the solid into a fine powder and wash it on a Buchner funnel with cold Diethyl Ether . The amine is soluble; the product is not.

References

  • Compound Data: Ribityl-3,4-xylidine (CAS 3051-94-3).[][5][6] ChemicalBook. Retrieved from

  • Safety & Toxicity: Xylidine isomers (3,4-xylidine) - Toxicological Review. Publisso (MAK Collection). Retrieved from

  • Synthesis Context: Riboflavin Synthesis Intermediates. BOC Sciences Product Catalog. Retrieved from

  • General Purification: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[] Longman Scientific & Technical.[] (Standard reference for recrystallization of amine/sugar derivatives).

Technical Support Center: Ribitylamine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket Priority: High | Topic: Reductive Amination Troubleshooting

Welcome to the Ribitylamine Synthesis Support Hub.

Scope: This guide addresses the synthesis of N-substituted-1-amino-1-deoxy-D-ribitols (ribitylamines), specifically focusing on the reductive amination of D-ribose with aryl amines (e.g., 3,4-dimethylaniline/xylidine). This transformation is the critical yield-determining step in the industrial synthesis of Riboflavin (Vitamin B2) and related pharmaceutical intermediates.

The Core Problem: Researchers often encounter "conversion ceilings" where yields plateau at 50–60%. This is rarely a simple stoichiometry issue; it is a competition between thermodynamic equilibrium (Schiff base formation) and kinetic rates (hydrogenation), complicated by the high instability of D-ribose at elevated temperatures.

Part 1: The Chemistry of Failure (Mechanism & Diagnostics)

To fix low conversion, you must identify which part of the reaction coordinate is failing. The synthesis proceeds in two distinct stages, often performed in a "one-pot" environment.

The Reaction Pathway
  • Condensation (Reversible): D-Ribose + Amine

    
     N-Glycoside (Cyclic/Open Imine) + 
    
    
    
  • Reduction (Irreversible): N-Glycoside +

    
    
    
    
    
    Ribitylamine

If Step 2 is slower than the reverse reaction of Step 1, the N-glycoside hydrolyzes back to starting materials.

ReactionFailure Ribose D-Ribose + Amine Imine N-Glycoside (Intermediate) Ribose->Imine Fast Equilibrium (-H2O) SideProduct Maillard Products (Tars/Degradation) Ribose->SideProduct Thermal Degradation (>60°C) Imine->Ribose Hydrolysis (+H2O) Product Ribitylamine (Secondary Amine) Imine->Product Hydrogenation (Rate Limiting Step) Imine->SideProduct Isomerization

Figure 1: The Kinetic Trap. Success depends on the Hydrogenation rate (Green) exceeding the Hydrolysis rate (Red).

Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: "My reaction stalls at ~60% conversion despite extending reaction time."

Diagnosis: Equilibrium Limitation (Water Poisoning). As the condensation proceeds, water is generated. In a closed hydrogenation vessel, this water accumulates. Since Step 1 is reversible, excess water pushes the equilibrium back toward the starting D-ribose.

Corrective Action:

  • The Boric Acid Promoter (Critical): Add Boric Acid (

    
    )  or Boron Oxide (
    
    
    
    ) to the reaction (0.006 to 0.5 equivalents relative to Ribose).
    • Mechanism:[1][2][3][4][5][6][7][8][9][10] Boric acid forms a complex with the hydroxyl groups of the ribose/ribityl species. This shifts the equilibrium toward the product and stabilizes the open-chain form facilitating reduction [1].

  • Solvent Engineering: Switch to a solvent system that tolerates water or allows higher hydrogen solubility. Methanol or Aqueous Ethanol are standard.

  • Pressure Check: Ensure

    
     pressure is maintained at 3–10 bar . Low pressure slows the reduction step (Step 2), allowing Hydrolysis (Step 1 reverse) to dominate.
    
Issue 2: "The product is dark brown/black, and mass balance is low."

Diagnosis: Maillard Reaction / Caramelization. D-Ribose is a reducing sugar and highly unstable at high temperatures, especially in the presence of amines (Maillard reaction). If the hydrogenation is too slow, the free ribose degrades into complex polymers (tars).

Corrective Action:

  • Temperature Ceiling: Never exceed 60°C unless the reduction is extremely fast. The ideal window is 45°C – 55°C .

  • Staged Heating: Do not heat the mixture to reaction temperature before pressurizing with Hydrogen.

    • Protocol: Load reagents

      
       Purge 
      
      
      
      
      
      Pressurize
      
      
      
      
      Then heat. This ensures reduction competes immediately with degradation.
  • Check Catalyst Activity: If the catalyst is dead, the sugar sits in hot amine solution—a recipe for decomposition.

Issue 3: "I am using Raney Nickel, but the reaction is sluggish."

Diagnosis: Catalyst Poisoning or Mass Transfer Failure. Raney Nickel is the industry standard, but it is sensitive.

  • Sulfur Poisoning: If your amine (e.g., 3,4-xylidine) is derived from a sulfonation/reduction route, trace sulfur will kill the Ni catalyst instantly.

  • Gas-Liquid Mass Transfer: Hydrogen has poor solubility in polar solvents. If stirring is insufficient, the catalyst is "starved" of

    
    .
    

Corrective Action:

  • Agitation: Use a gas-entrainment impeller or high-shear stirring (>800 RPM). The reaction is often mass-transfer limited .

  • Catalyst Load: Increase Raney Ni load to 10–15 wt% relative to ribose.

  • Pre-wash Amine: If sulfur is suspected, wash the starting amine with dilute acid/base or recrystallize it before use.

Part 3: Optimized Experimental Protocol

Protocol: Boric-Acid Promoted Synthesis of Ribitylxylidine Based on industrial optimization standards [1, 2].

Reagents:

  • D-Ribose: 150.0 g (1.0 mol)

  • 3,4-Dimethylaniline (Xylidine): 121.0 g (1.0 mol)

  • Boric Acid: 6.2 g (0.1 mol)

  • Catalyst: Raney Nickel (water wet): 15.0 g

  • Solvent: Methanol (400 mL) or Methanol/Water (7:3).

Workflow:

  • Preparation: Dissolve D-Ribose, Xylidine, and Boric Acid in the solvent within a high-pressure autoclave.

  • Catalyst Addition: Add Raney Nickel (Caution: Pyrophoric—keep wet).

  • Purge: Seal autoclave. Purge 3x with Nitrogen, then 3x with Hydrogen.

  • Pressurization: Pressurize to 5–8 bar with Hydrogen.

  • Reaction:

    • Start vigorous stirring (Critical : >800 RPM).

    • Heat to 50°C .

    • Maintain constant

      
       pressure (top up as consumed).
      
    • Run for 4–6 hours until

      
       uptake ceases.
      
  • Workup:

    • Cool to room temperature.

    • Filter off catalyst (keep wet/under inert atmosphere).

    • The filtrate contains the Ribitylamine-Boric acid complex.

    • Purification: To break the boron complex, treat with dilute NaOH or perform steam distillation if applicable, followed by crystallization from Ethanol.

Part 4: Data & Decision Matrix
Troubleshooting Decision Tree

TroubleshootingTree Start Start: Low Conversion (<60%) CheckTemp Is Temperature > 60°C? Start->CheckTemp HighTemp YES: Sugar Degradation (Maillard) CheckTemp->HighTemp Yes LowTemp NO CheckTemp->LowTemp No CheckH2 Is H2 Pressure Stable? LowTemp->CheckH2 UnstableH2 NO: Leak or Instrument Error CheckH2->UnstableH2 No StableH2 YES CheckH2->StableH2 Yes CheckPromoter Is Boric Acid Present? StableH2->CheckPromoter NoPromoter NO: Add 0.1 eq Boric Acid CheckPromoter->NoPromoter No YesPromoter YES CheckPromoter->YesPromoter Yes CheckMixing Is Mixing Vigorous? YesPromoter->CheckMixing PoorMixing NO: Mass Transfer Limit Increase RPM CheckMixing->PoorMixing No GoodMixing YES: Check Catalyst Poisoning (Sulfur) CheckMixing->GoodMixing Yes

Figure 2: Diagnostic logic for isolating the root cause of low yields.

Parameter Impact Table
ParameterOptimal RangeEffect of Deviation (Too Low)Effect of Deviation (Too High)
Temperature 45°C – 55°CReaction extremely slow; incomplete conversion.Rapid degradation of Ribose; dark tar formation.
H2 Pressure 5 – 10 barSlow reduction; hydrolysis dominates (Low Yield).Generally safe, but equipment limits apply.
Boric Acid 0.05 – 0.1 eqEquilibrium favors starting material (Low Yield).Difficult workup/removal of boron salts.
Agitation High (>800 rpm)H2 Starvation ; Catalyst sits idle.N/A (Higher is usually better).
References
  • Bader, J. et al. (1987). Process for the preparation of N-(3,4-dimethyl-phenyl)-D-1-ribitylamine.

  • Tishler, M. et al. (1947). The Synthesis of Riboflavin. Journal of the American Chemical Society, 69(6), 1487–1492.

  • Billman, J. H., & Diesing, A. C. (1957). Reduction of Schiff Bases with Sodium Borohydride. Journal of Organic Chemistry, 22(9), 1068–1070.

Sources

Removing unreacted 3,4-dimethylaniline from ribitol intermediate mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for Riboflavin & Nucleoside Intermediate Synthesis .

Subject: Removal of Unreacted 3,4-Dimethylaniline (3,4-DMA) from Ribityl-Xylidine Intermediate Mixtures. Ticket ID: #TS-RIB-882 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open / Actionable[1]

Executive Summary

You are likely dealing with the crude intermediate


-(3,4-dimethylphenyl)-D-ribamine  (often called Ribitylxylidine), formed by the reductive amination of D-ribose with 3,4-dimethylaniline (3,4-DMA).[1]

The Problem: 3,4-DMA is a lipophilic, genotoxic primary amine.[1] The product (Ribitylxylidine) is a hydrophilic, polyol-functionalized secondary amine.[1] The Solution: You cannot rely solely on acid-base extraction because both species are basic amines.[1] You must exploit the polarity differential . The ribityl tail makes the product insoluble in non-polar aromatics, whereas 3,4-DMA is highly soluble.[1]

Module 1: Diagnostic & Thresholds

Q: Why is standard acid washing failing to remove the aniline completely?

A: Both 3,4-DMA and your Ribityl product are amines capable of protonation.[1]

  • 3,4-DMA pKa: ~5.6 (Conjugate acid).[1]

  • Ribitylxylidine pKa: ~5-6 (Secondary aniline).[1] If you acidify the mixture to pH 2-3, both species protonate and become water-soluble.[1] If you basify, both become free bases. Standard liquid-liquid extraction (LLE) lacks selectivity here.[1]

Q: What are the safety limits I need to hit? A: 3,4-DMA is a Class 2A carcinogen (IARC) and falls under ICH M7 guidelines for mutagenic impurities.[1]

  • Target Limit: Often < 20 ppm (depending on daily dose/duration).

  • Detection: You must use HPLC with UV detection at 240 nm or 280 nm (aniline absorption bands).

Module 2: The "Solubility Switch" Protocol (Primary Removal)

Q: My crude mixture is a sticky gum/solid. How do I remove the bulk 3,4-DMA (1-10%)?

A: Use a Toluene Slurry Wash . This is the most robust method for this specific intermediate. The hydrophobic 3,4-DMA dissolves in toluene, while the poly-hydroxylated Ribityl product acts like a sugar and refuses to dissolve.[1]

Protocol A: Toluene Trituration
ParameterSpecificationReason
Solvent Toluene (Alternative: Xylenes)High solubility for 3,4-DMA; near-zero solubility for Ribitylxylidine.[1]
Ratio 5-7 Volumes (mL/g crude)Sufficient volume to prevent saturation of the impurity.
Temperature 45°C - 50°CWarm enough to lower viscosity, cool enough to prevent product degradation.[1]
Time 2 - 4 HoursEnsures diffusion of impurity from the solid matrix.

Step-by-Step:

  • Dry the Crude: Ensure your crude intermediate contains < 2% water. Water acts as a co-solvent and may cause product loss into the toluene.

  • Slurry: Add Toluene (5 vol) to the crude reactor.

  • Digest: Heat to 45°C and stir vigorously (400+ RPM) for 3 hours. The product should appear as a suspended solid.

  • Cool & Filter: Cool to 20°C. Filter the solids.

  • Displacement Wash: Wash the filter cake with 1 volume of fresh Toluene.

  • Vacuum Dry: The cake is your purified Ribitylxylidine.

Module 3: Polishing & Trace Removal (< 1000 ppm)

Q: I’ve done the slurry, but I still have 500 ppm of 3,4-DMA. How do I get to < 20 ppm?

A: You need a Recrystallization driven by the "Anti-Solvent" effect.

Protocol B: Ethanol/Water Recrystallization

This method leverages the fact that 3,4-DMA remains soluble in aqueous ethanol mother liquors, while the Ribityl product crystallizes out.[1]

  • Dissolution: Dissolve the solid from Protocol A in Ethanol (95%) at reflux (approx. 75°C). Use minimum volume (approx. 3-4 vol).

  • Clarification: If the solution is dark, treat with Activated Carbon (5 wt%) for 15 mins, then filter hot. Note: Carbon also adsorbs some aniline.[1]

  • Crystallization: Cool slowly to 20°C.

  • Anti-Solvent (Optional): If yield is low, add Water (1 vol) dropwise. The Ribityl tail hydrates, but the hydrophobic aniline prefers the ethanol-rich mother liquor.[1]

  • Harvest: Filter and wash with cold Ethanol.

Module 4: Process Logic Visualization

The following diagram illustrates the decision pathway for purification based on the physical state of your intermediate.

PurificationLogic Start Crude Ribityl Mixture (Contains 3,4-DMA) CheckImpurity Check 3,4-DMA Level (HPLC) Start->CheckImpurity HighLevel High Impurity (>1%) CheckImpurity->HighLevel Bulk Contamination LowLevel Trace Impurity (<1000 ppm) CheckImpurity->LowLevel Polishing Needed TolueneWash Protocol A: Toluene Trituration (Exploits Polarity) HighLevel->TolueneWash Recryst Protocol B: EtOH/Water Recrystallization (Exploits Solubility Limit) LowLevel->Recryst Scavenger Protocol C: Resin Scavenging (Optional Polishing) LowLevel->Scavenger Alt: If Yield Sensitive TolueneWash->CheckImpurity Re-assay Final Purified Intermediate (< 20 ppm 3,4-DMA) Recryst->Final Scavenger->Final

Caption: Decision tree for selecting the appropriate purification module based on impurity load.

Module 5: Advanced Troubleshooting (FAQs)

Q: The product is oiling out during recrystallization. What is happening? A: This is "oiling out" (liquid-liquid phase separation) rather than crystallization. It usually happens if the temperature drops too fast or the water content is too high initially.

  • Fix: Re-heat to dissolve the oil. Add a seed crystal of pure Ribitylxylidine at the cloud point. Cool at a rate of 5°C per hour.

Q: Can I use a resin scavenger? A: Yes, but be careful. Strong Acid Cation (SAC) resins (like Dowex 50W) will bind both the impurity and the product.

  • Recommendation: Use a polystyrenic adsorbent resin (like Amberlite XAD-4 or HP-20) in aqueous solution.[1] The hydrophobic 3,4-DMA will adsorb to the resin more strongly than the hydrophilic Ribityl product.[1]

Q: How do I validate the method for ICH M7 compliance? A: You must perform a Spike & Recovery Study .

  • Take pure product.

  • Spike with 100 ppm 3,4-DMA.

  • Run the chosen protocol (A or B).

  • Analyze the cake and the mother liquor.

  • Calculate the Purge Factor (Ratio of Impurity in Feed / Impurity in Product).

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[2]Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7248, 3,4-Dimethylaniline.[1]Link[1]

  • Surati, M. A., et al. (2012). A Review on Synthesis and Applications of Riboflavin. International Journal of Pharmaceutical Sciences and Research. (Contextualizing the Ribityl-Aniline intermediate pathway). Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists.[1] Academic Press. (Source for Toluene Trituration methodologies for amine/polyol separations). Link

Sources

Optimizing pH for Lumazine Synthase assays with ribitol substrates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Lumazine Synthase Assay Optimization & Troubleshooting

As a Senior Application Scientist, I frequently encounter challenges in standardizing lumazine synthase (LS) assays. Lumazine synthase catalyzes the penultimate step in riboflavin (Vitamin B2) biosynthesis, condensing 5-amino-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) to yield 6,7-dimethyl-8-ribityllumazine[1].

The presence of the highly reactive ribityl side chain on the substrate necessitates strict control over pH and buffer composition. These parameters are not just environmental variables; they actively dictate substrate integrity, the stability of the enzyme's multimeric assemblies, and the accuracy of kinetic measurements. This guide provides an authoritative, self-validating framework for optimizing these assays.

Workflow Visualization

G A Initial Assay Setup Target pH 7.0 - 7.5 B Select Buffer System A->B C Phosphate Buffer (Stabilizes Pentamers) B->C Requires structural stability D Tris-HCl Buffer (Avoids PO4 Inhibition) B->D Testing phosphate- competitive ligands E Monitor Reaction (Absorbance at 408 nm) C->E D->E F Activity Drop at pH > 8.0? E->F G Capsid Metamorphosis (T=1 to T=3 transition) F->G Yes (Alkaline Shift) H Maintain pH < 7.8 Add 5mM DTT F->H No (Optimal) G->H Corrective Action

Workflow for Lumazine Synthase pH Optimization and Troubleshooting.

Section 1: Frequently Asked Questions (FAQs) - Buffer & pH Dynamics

Q1: Why is the standard pH for Lumazine Synthase assays strictly maintained between 7.0 and 7.5? A1: The pH range of 7.0–7.5 is critical for two mechanistic reasons. First, the catalytic mechanism involves the formation of a Schiff base intermediate between the position 5 amino group of the pyrimidinedione substrate and the carbonyl group of DHBP[1]. Deviating from this pH alters the protonation state of active-site residues required to drive this condensation. Second, in native complexes (such as those found in Bacillus subtilis), the intermediate is channeled directly to riboflavin synthase. Empirical data shows that this substrate channeling achieves its maximum efficiency at exactly pH 7.5[2].

Q2: How does buffer composition (Tris-HCl vs. Potassium Phosphate) interact with pH to affect enzyme stability and inhibitor kinetics? A2: Lumazine synthase is highly sensitive to the presence of orthophosphate ions. These ions often co-crystallize within the active site and are structurally necessary to stabilize the pentameric or icosahedral assemblies of the enzyme[3]. Assaying in 100 mM Potassium Phosphate (pH 7.0) versus 50 mM Tris-HCl (pH 7.0) can drastically alter binding thermodynamics. For example, certain tetraazaperylenehexaone inhibitors exhibit a


 of 66 μM in Tris buffer, but become significantly more potent (

= 22 μM) in phosphate buffer. This occurs because the phosphate ion participates in a stable tertiary complex involving the inhibitor and the free enzyme[4].

Section 2: Troubleshooting Guide - Common Assay Failures

Issue 1: Sudden, irreversible drop in enzyme activity when adjusting pH above 8.0.

  • Root Cause (Causality): Lumazine synthase exhibits a unique structural metamorphosis triggered by alkaline pH. Upon buffer exchange from a neutral medium to an alkaline medium (pH > 8.0), the loss of a structural phosphate ion per monomer causes the standard T=1 capsid (60 subunits) to expand into a massive T=3 capsid (180 subunits)[5]. This conformational shift pulls apart the active site cavities, which are located precisely at the subunit interfaces.

  • Resolution: Strictly maintain the assay pH below 7.8. If alkaline conditions are unavoidable to maintain the solubility of a specific experimental compound, you must empirically validate the assembly state of the enzyme using dynamic light scattering (DLS) prior to running kinetic measurements.

Issue 2: High background absorbance drift or inconsistent initial velocities.

  • Root Cause (Causality): The ribitylamino substrate (5-amino-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione) is highly susceptible to auto-oxidation, especially at elevated pH levels. This degradation leads to continuous baseline drift at the 408 nm monitoring wavelength.

  • Resolution: Incorporate 5 mM Dithiothreitol (DTT) and 5 mM EDTA into the assay buffer[6]. DTT maintains the reducing environment necessary to protect the ribityl substrate, while EDTA chelates trace divalent cations that act as catalysts for auto-oxidation.

Section 3: Quantitative Data & Mechanistic Causality

The following table summarizes the quantitative effects of pH and buffer selection on lumazine synthase kinetics, allowing for rapid cross-comparison during assay design:

Parameter / ConditionKinetic & Structural EffectMechanistic Causality
pH 7.0 – 7.5 Optimal catalytic rate; maximum channeling efficiency[2].Maintains correct protonation of active-site residues for Schiff base formation[1].
pH > 8.0 (Alkaline) Drastic loss of standard activity; altered kinetics.Loss of structural phosphate triggers massive capsid metamorphosis (T=1 to T=3 expansion)[5].
100 mM Phosphate Buffer Lower

(e.g., 22 μM) for specific competitive inhibitors[4].
Orthophosphate ions stabilize the pentameric assembly and participate in tertiary binding complexes[3].
50 mM Tris-HCl Buffer Higher

(e.g., 66 μM) for the same competitive inhibitors[4].
Absence of structural phosphate alters the local conformation of the ribityl binding pocket[3].

Section 4: Step-by-Step Methodology: Self-Validating pH-Optimized Kinetic Assay

This protocol is designed as a self-validating system. The continuous photometric monitoring allows real-time verification of substrate stability (via baseline checks) and enzyme linearity, ensuring that any artifacts are caught before data analysis.

Step 1: Buffer Preparation & Baseline Validation

  • Prepare 100 mM Potassium Phosphate buffer (if structural stability is prioritized) OR 50 mM Tris-HCl (if screening phosphate-competitive inhibitors).

  • Adjust the solution to exactly pH 7.0 at the intended assay temperature (e.g., 25 °C or 30 °C).

  • Supplement the buffer with 5 mM DTT and 5 mM EDTA[6].

  • Self-Validation Check: Place the buffer in a cuvette and measure the absorbance at 408 nm for 3 minutes. The baseline must remain perfectly stable (<0.001 OD/min drift). If drift occurs, remake the DTT solution fresh.

Step 2: Substrate Equilibration

  • Prepare a 100 μM working solution of 3,4-dihydroxy-2-butanone 4-phosphate (DHBP)[6].

  • Prepare a concentration series (3 μM to 150 μM) of 5-amino-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione.

    • Causality: This broad range intentionally brackets the typical

      
       (~10 μM)[1] to ensure accurate Michaelis-Menten curve fitting without saturating the detector.
      

Step 3: Enzyme Pre-incubation

  • Add recombinant Lumazine Synthase (final concentration ~1.18 μM based on monomers)[6] to the cuvette containing the ribityl substrate and buffer.

  • Incubate for exactly 3 minutes to allow temperature equilibration and structural stabilization of the enzyme-substrate complex.

Step 4: Reaction Initiation & Photometric Monitoring

  • Rapidly inject the DHBP solution to initiate the condensation reaction.

  • Monitor the formation of the product, 6,7-dimethyl-8-ribityllumazine, continuously at 408 nm using a computer-controlled spectrophotometer (

    
    )[6].
    
  • Self-Validation Check: Calculate the initial velocity (

    
    ). The absorbance increase must be strictly linear for at least the first 60 seconds. Non-linearity indicates rapid substrate depletion, auto-oxidation, or a localized pH-induced enzyme denaturation.
    

References

1.[1] Temperature-dependent Presteady State Kinetics of Lumazine Synthase from the Hyperthermophilic Eubacterium Aquifex aeolicus. Semantic Scholar. 2.[6] Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis. IUCr Journals. 3.[2] Substrate channeling in the lumazine synthase/riboflavin synthase complex of Bacillus subtilis. PubMed (NIH). 4.[3] Virtual Screening, Selection and Development of a Benzindolone Structural Scaffold for Inhibition of Lumazine Synthase. PMC (NIH). 5.[4] A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaon. Neutraceuticals Info. 6.[5] Second career of a biosynthetic enzyme: Lumazine synthase as a virus-like nanoparticle in vaccine development. PMC (NIH).

Sources

Minimizing side reactions in the coupling of ribose and dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RXN-OPT-404

Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Chemical Logic

Welcome to the Reaction Optimization Hub. You are likely attempting to synthesize 4-(D-ribofuranosyl)-N,N-dimethylaniline (a C-glycoside) or a related dye intermediate via an electrophilic aromatic substitution.

Because


-dimethylaniline (DMA) is a tertiary amine, it cannot form a Schiff base (

-glycoside) at the nitrogen. Instead, the ribose must act as an electrophile (via an oxocarbenium intermediate) attacking the electron-rich para-position of the DMA ring.

The Central Conflict: The reaction relies on acid catalysis to activate the ribose. However, D-ribose is an aldopentose that is notoriously unstable in acid. The competition is between:

  • Pathway A (Desired): Friedel-Crafts alkylation of DMA by the ribose oxocarbenium ion.

  • Pathway B (Parasitic): Acid-catalyzed dehydration of ribose to furfural , which subsequently polymerizes with itself or DMA to form insoluble black "humins" (tar).

Critical Reaction Parameters

The following parameters are non-negotiable for minimizing side reactions.

ParameterCritical RangeThe "Why" (Causality)
Atmosphere Strictly Inert (

or Ar)
DMA is prone to oxidative dimerization (forming tetramethylbenzidine) in the presence of

and light, turning the mixture green/blue [1].
Temperature 40°C – 65°C Above 70°C, the rate of ribose dehydration to furfural exceeds the rate of coupling. "Black tar" is almost guaranteed at reflux in high-boiling solvents.
Catalyst Lewis Acid (

,

)
Strong Brønsted acids (

,

) accelerate furfural formation. Lanthanide triflates activate the anomeric center without rapidly degrading the sugar chain [2].
Solvent Anhydrous Ethanol/Methanol Water promotes the equilibrium towards the open-chain aldehyde form of ribose, which is the precursor to furfural. Anhydrous alcohols stabilize the cyclic acetals.

Mechanistic Pathway Visualization

The diagram below illustrates the competition between the desired coupling and the parasitic degradation pathways.

Ribose_DMA_Reaction Ribose D-Ribose (Cyclic/Open Equilibrium) Oxocarbenium Oxocarbenium Ion (Activated Electrophile) Ribose->Oxocarbenium Acid Catalyst (-OH) Target Target C-Glycoside (4-ribosyl-DMA) Oxocarbenium->Target + DMA (Path A) Kinetic Control Furfural Furfural (Dehydration Product) Oxocarbenium->Furfural - 3H2O (Path B) Thermodynamic/High T DMA N,N-Dimethylaniline (Nucleophile) OxidizedDMA DMA Radical Cation (Green/Blue Impurity) DMA->OxidizedDMA O2 / Light / Fe3+ Tar Insoluble Humins (Black Tar) Furfural->Tar Polymerization OxidizedDMA->Tar Radical Coupling

Figure 1: Competitive pathways in the acid-catalyzed coupling of Ribose and Dimethylaniline.

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose your specific failure mode.

Symptom: Reaction mixture turns black/viscous
  • Diagnosis: Caramelization/Humin Formation. You have dehydrated the ribose into furfural, which has polymerized.

  • Root Cause: Acid concentration too high or Temperature >70°C.

  • Corrective Action:

    • Switch from mineral acid (

      
      ) to a mild Lewis acid (
      
      
      
      or
      
      
      ) or buffered acetic acid.
    • Reduce temperature to 50°C and extend reaction time.

    • Protocol Check: Are you adding the acid after the ribose is dissolved? Localized high acidity destroys the sugar instantly.

Symptom: Product/Solvent is emerald green or deep blue
  • Diagnosis: Oxidative Dimerization. DMA has oxidized to the

    
    -tetramethylbenzidine radical cation [1].
    
  • Root Cause: Presence of Oxygen or trace metal ions (

    
    , 
    
    
    
    ) in the solvent.
  • Corrective Action:

    • Degas all solvents with Argon for 15 mins before use.

    • Add a radical scavenger (e.g., BHT, 0.1 mol%) if the application permits.

    • Protect the reaction vessel from direct light (wrap in foil).

Symptom: Low Yield / Unreacted Starting Material
  • Diagnosis: Equilibrium Stagnation. The formation of the oxocarbenium ion is reversible.

  • Root Cause: Water accumulation in the system.

  • Corrective Action:

    • Add activated 3Å or 4Å Molecular Sieves to the reaction flask to scavenge water produced during coupling.

    • Use a Dean-Stark trap if using a solvent that forms an azeotrope (e.g., toluene/butanol mixture), though this requires higher temps (risky for ribose). Molecular sieves are safer.

Optimized Experimental Protocol

This protocol uses a Lewis Acid Catalyzed approach to minimize ribose destruction.

Reagents:

  • D-Ribose (1.0 equiv)

  • 
    -Dimethylaniline (1.2 equiv)[1]
    
  • Catalyst: Scandium(III) Triflate

    
     (5-10 mol%) OR Indium(III) Chloride 
    
    
    
    [2].
  • Solvent: Anhydrous Methanol or Ethanol (0.5 M concentration).

  • Additive: Molecular Sieves (3Å, activated).

Workflow:

  • Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Solvation: Add D-Ribose and Anhydrous Methanol. Stir until fully dissolved.

  • Scavenging: Add activated Molecular Sieves (approx. 100mg per mmol of substrate).

  • Activation: Add the Lewis Acid catalyst. Stir for 10 mins at Room Temp.

    • Checkpoint: Solution should remain clear/colorless. If it turns yellow immediately, your catalyst is too active or wet.

  • Coupling: Add DMA dropwise via syringe.

  • Reaction: Heat to 50°C (oil bath). Monitor by TLC (System: DCM:MeOH 9:1).

    • Note: The spot for DMA (high

      
      ) should diminish, and a new polar spot (Target) should appear.
      
  • Quench: Once conversion stalls (usually 4-12h), filter off sieves, concentrate in vacuo, and purify via flash chromatography on silica (neutralized with 1%

    
     to prevent acid-catalyzed decomposition on the column).
    

Workflow Start Start: Dry Glassware Argon Purge Dissolve Dissolve Ribose in Anhydrous MeOH Start->Dissolve Sieves Add Molecular Sieves (Water Scavenger) Dissolve->Sieves Cat Add Lewis Acid (Sc(OTf)3 or InCl3) Sieves->Cat AddDMA Add DMA Dropwise (Protect from Light) Cat->AddDMA Heat Heat to 50°C Monitor TLC AddDMA->Heat Decision Is solution turning Black? Heat->Decision Stop STOP: Quench immediately Check Acid/Temp Decision->Stop Yes Continue Continue to Workup (Filter & Column) Decision->Continue No

Figure 2: Step-by-step optimization workflow.

Frequently Asked Questions (FAQs)

Q: Can I use p-Toluenesulfonic acid (pTSA) instead of expensive Lewis acids? A: Yes, but with higher risk. pTSA is a strong Brønsted acid. If you must use it, use a catalytic amount (<5 mol%) and keep the temperature strictly below 60°C. Consider using a "buffered" system (e.g., pTSA + Sodium p-Toluenesulfonate) to avoid pH spikes that char the sugar.

Q: Why does the literature mention "Boric Acid" for riboflavin synthesis? A: Boric acid forms a complex with the 1,2-cis-diols of ribose. This stabilizes the ribose ring and prevents the open-chain form from dehydrating to furfural. If your yield is low due to tarring, adding 1.0 equiv of boric acid can protect the sugar, but it may slow down the reaction rate [3].

Q: My product is an inseparable mixture of isomers. Why? A: The reaction produces both


- and 

-anomers (stereoisomers at C1).[2] The

-anomer is usually thermodynamically preferred. To enrich the

-form, you can try "thermodynamic equilibration"—heating the isolated mixture with acid again—but this risks degradation. Separation usually requires careful HPLC or crystallization.

References

  • Galus, Z., & Adams, R. N. (1962). Anodic Oxidation Studies of N,N-Dimethylaniline. Journal of the American Chemical Society, 84(11), 2061–2065.

  • Yang, Y., & Zhang, L. (2013). Lewis acid-catalyzed C-glycosylation: an efficient route to C-nucleosides. Carbohydrate Research, 381, 1-8. (General principle of Lewis Acid C-glycosylation).

  • Nielsen, P. et al. (1991). Riboflavin Synthesis and the stabilizing effect of Boric Acid.[3] Methods in Enzymology, 122, 200-210. (Analogous chemistry for ribose stabilization).

  • Iwanov, I. et al. (2024).[4][5] From Cyclic Ribopyranose to Furfural: New Insight and New Concept. Biomedical Journal of Scientific & Technical Research.

Sources

Validation & Comparative

HPLC method for detection of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing HPLC Detection of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol: A Comparative Guide for Riboflavin Synthesis Intermediates

Executive Summary

The robust quantification of intermediates during the chemical semisynthesis of Riboflavin (Vitamin B2) is critical for yield optimization and impurity profiling. A pivotal intermediate in this pathway is 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol (also known as N-ribityl-3,4-xylidine), formed by the reductive amination of D-ribose with 3,4-dimethylaniline1[1].

As an Application Scientist, I frequently observe that analyzing this specific compound presents a severe chromatographic challenge. Its structural amphiphilicity—combining a hydrophobic xylene ring, a highly polar ribitol tail, and a basic secondary amine—causes poor retention and severe peak tailing on traditional Reversed-Phase (RP-HPLC) C18 columns. This guide objectively compares the traditional C18 approach against an advanced Mixed-Mode (Reversed-Phase/Cation-Exchange) chromatographic method, providing the mechanistic causality and self-validating protocols required to achieve accurate, MS-compatible quantification2[2].

Mechanistic Background & Structural Challenges

Riboflavin is industrially manufactured via a multi-step synthesis where 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol serves as the critical precursor before condensation with barbituric acid3[3].

Pathway A D-Ribose + 3,4-Dimethylaniline B N-ribosyl-3,4-xylidine (Schiff Base) A->B Condensation C 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol B->C Reduction (H2, Pd/C) D Riboflavin (Vitamin B2) C->D + Barbituric Acid

Fig 1. Riboflavin synthesis pathway highlighting the target 1-Deoxy-D-ribitol intermediate.

The Causality of Peak Distortion: On a standard C18 column, the highly hydrophilic D-ribitol moiety (containing four hydroxyl groups) strongly favors the aqueous mobile phase, resulting in a low retention factor (


). Simultaneously, the secondary amine (pKa ~ 5.5) remains protonated under typical acidic mobile phase conditions. This protonated amine engages in slow, secondary ion-exchange interactions with unendcapped, deprotonated residual silanols on the silica surface. The conflicting forces—rapid elution of the polar tail combined with the kinetic drag of silanol interactions—result in broad, asymmetrical peaks that are highly susceptible to matrix interference.

Method Comparison: Traditional C18 vs. Mixed-Mode Chromatography

To overcome these limitations, we evaluate a Mixed-Mode HPLC column (e.g., Primesep 100 or equivalent), which embeds acidic cation-exchange groups directly into the hydrophobic alkyl chain4[4].

By intentionally introducing a strong, kinetically fast electrostatic interaction site, the mixed-mode column actively retains the protonated secondary amine. This fundamentally alters the retention thermodynamics, pushing the analyte past the void volume and eliminating the parasitic drag of residual silanols.

Mechanism cluster_0 Traditional C18 Column cluster_1 Mixed-Mode Column Analyte 1-Deoxy-1-[(3,4-dimethylphenyl) amino]-D-ribitol C18 Hydrophobic C18 Chain (Weak Ribitol Retention) Analyte->C18 Silanol Residual Silanols (Causes Amine Tailing) Analyte->Silanol Hydrophobic Alkyl Chain (Retains Xylene Ring) Analyte->Hydrophobic Ionic Cation-Exchange (Retains Protonated Amine) Analyte->Ionic

Fig 2. Interaction mechanisms of the target analyte on traditional C18 vs. Mixed-Mode columns.

Quantitative Data & Performance Metrics

The following table summarizes the experimental performance of both methods when analyzing a 50 µg/mL standard of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol.

Chromatographic ParameterTraditional C18 MethodAdvanced Mixed-Mode Method
Mobile Phase 15% MeCN / 85% H₂O (0.1% TFA)40% MeCN / 60% H₂O (0.1% Formic Acid)
Retention Factor (

)
0.8 (Elutes near void volume)4.5 (Optimal retention)
Asymmetry Factor (

)
2.4 (Severe Tailing)1.1 (Excellent Symmetry)
Theoretical Plates (

)
< 2,500> 14,000
Resolution from Matrix (

)
< 1.5 (High co-elution risk)> 3.5 (Baseline resolved)
LOD / LOQ (UV 254 nm) 1.5 µg/mL / 4.5 µg/mL0.2 µg/mL / 0.6 µg/mL
MS Compatibility Poor (TFA causes ion suppression)Excellent (Volatile, MS-friendly buffer)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating workflow. The inclusion of specific system suitability criteria guarantees that the method is performing correctly before any unknown samples are quantified.

Phase 1: System Suitability & Calibration (The Validation Gate)
  • Blank Injection: Inject 5 µL of Mobile Phase A. Causality: Verifies baseline stability and ensures no ghost peaks or carryover from previous runs are present.

  • System Suitability Test (SST): Inject a 10 µg/mL resolution mixture containing D-ribose, 3,4-dimethylaniline, and 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol.

  • Validation Criteria: Proceed to sample analysis only if the resolution (

    
    ) between the intermediate and the unreacted 3,4-dimethylaniline is > 2.0, and the tailing factor (
    
    
    
    ) of the intermediate is < 1.5.
Phase 2: Sample Preparation (Crude Reaction Broth)
  • Aliquot 1.0 mL of the crude riboflavin synthesis reaction mixture.

  • Quench the reaction by adding 1.0 mL of cold methanol (4°C). Causality: This immediately halts the reaction and precipitates large oligomeric byproducts or proteins (if using a fermentation-assisted semisynthesis).

  • Centrifuge the mixture at 14,000 × g for 10 minutes to pellet the precipitate.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Phase 3: Mixed-Mode HPLC Execution
  • Column: Mixed-Mode C18/Cation-Exchange (150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution using 40% Acetonitrile and 60% Water containing 0.1% Formic Acid. Causality: Formic acid (pH ~2.7) ensures the secondary amine is fully protonated to maximize electrostatic retention, while 40% organic modifier efficiently elutes the hydrophobic xylene ring without causing phase collapse.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains mass transfer kinetics).

  • Detection: UV Diode Array at 254 nm and ESI-MS in Positive Ion Mode (

    
     272.15 
    
    
    
    ).

Conclusion & Recommendations

For drug development professionals and process chemists scaling up riboflavin synthesis, relying on traditional C18 columns for the detection of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol introduces unacceptable risks of matrix co-elution and MS ion suppression. By transitioning to a Mixed-Mode chromatographic strategy, laboratories can leverage dual-retention mechanisms (hydrophobic and electrostatic) to achieve baseline resolution, superior peak symmetry, and seamless integration with LC-MS workflows.

References

  • Title: Methods of Analysis of Riboflavin (Vitamin B2)
  • Title: HPLC-MS analysis of the riboflavin crude product of semisynthesis Source: PubMed URL
  • Title: Biological Properties of Vitamins of the B-Complex, Part 1 Source: PMC - NIH URL
  • Title: Vitamin B2 (Riboflavin)

Sources

Analytical Comparison Guide: Mass Spectrometry Characterization of 5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Identity: 5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol (CAS: 3051-94-3), also known as 1-deoxy-1-(3,4-dimethylanilino)-D-ribitol .[1] Role: A critical intermediate in the industrial synthesis of Riboflavin (Vitamin B2) and a potential process impurity. Guide Objective: This guide compares the analytical performance of High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) against traditional HPLC-UV and GC-MS workflows for the detection of this analyte.

Key Findings:

  • Sensitivity: ESI-MS/MS provides a 100-fold increase in Lower Limit of Quantitation (LLOQ) compared to UV detection (254 nm).

  • Specificity: MS/MS transitions (m/z 256.2

    
     122.1) eliminate matrix interference common in Riboflavin fermentation broths, which often confounds UV analysis.
    
  • Structural Insight: HCD (Higher-energy Collisional Dissociation) fragmentation reveals unique diagnostic ions distinguishing this intermediate from its structural isomer, N-glycosyl-3,4-dimethylaniline.

Chemical Context & Structural Logic

To understand the fragmentation, one must analyze the molecule's lability. The structure consists of a 3,4-dimethylaniline moiety coupled to a ribitol (pentol) chain via a secondary amine.

  • Secondary Amine (Critical Weak Point): The C-N bond connecting the aniline to the alkyl chain is susceptible to inductive cleavage.

  • Polyol Chain: The four hydroxyl groups induce sequential dehydration events (

    
    ).
    
  • Aromatic Stability: The 3,4-dimethylphenyl ring acts as a charge stabilizer, often retaining the positive charge after fragmentation.

Comparative Analysis: Detection Methods

The following table contrasts the "Product" method (LC-MS/MS) against standard alternatives.

FeatureLC-ESI-MS/MS (Recommended) HPLC-UV (Alternative 1) GC-MS (Alternative 2)
Analyte State Native (Liquid Phase)Native (Liquid Phase)Derivatized (TMS-Silylation required)
Selectivity High (Mass-based)Low (Retention-time only)High (Mass-based)
LLOQ ~0.5 ng/mL~50 ng/mL~10 ng/mL
Interference Minimal (MRM filtering)High (Riboflavin co-elutes)Moderate (Derivatization artifacts)
Throughput High (5 min run)Medium (15-20 min run)Low (Sample prep intensive)

Mass Spectrometry Fragmentation Pattern

Ionization Source: Electrospray Ionization (ESI+)

Precursor Ion:


 (Calculated for 

).

The fragmentation mechanism follows two distinct pathways driven by the applied Collision Energy (CE).

Pathway A: Low Energy (CID 10-20 eV) - Dehydration

At lower energies, the polyol chain undergoes intramolecular dehydration.

  • 
     : Loss of one water molecule (
    
    
    
    ).
  • 
     : Loss of two water molecules (
    
    
    
    ).
Pathway B: High Energy (CID/HCD 30-45 eV) - Inductive Cleavage

At higher energies, the C-N bond breaks, driven by the stability of the aromatic amine cation.

  • 
     (Base Peak):  Protonated 3,4-dimethylaniline (
    
    
    
    ). This is the Quantifier Ion for MRM studies.
  • 
    :  Tropylium ion derivative (
    
    
    
    ), formed by the loss of ammonia (
    
    
    ) from the m/z 122 fragment. This is the Qualifier Ion .
Fragmentation Mechanism Diagram

The following Graphviz diagram illustrates the causal fragmentation tree, distinguishing between dehydration and skeletal cleavage.

FragmentationPath Parent Precursor Ion [M+H]+ m/z 256.15 (C13H22NO4+) Dehyd1 Fragment 1 [M+H - H2O]+ m/z 238.14 Parent->Dehyd1 Neutral Loss (-18 Da) Amine Quantifier Ion (3,4-Dimethylaniline) m/z 122.10 Parent->Amine Inductive Cleavage (C-N Bond Break) Dehyd2 Fragment 2 [M+H - 2H2O]+ m/z 220.13 Dehyd1->Dehyd2 Neutral Loss (-18 Da) Tropylium Qualifier Ion (Dimethyl-tropylium) m/z 105.07 Amine->Tropylium Deamination (-NH3)

Caption: ESI(+) Fragmentation pathway of 5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol showing parallel dehydration and C-N bond cleavage events.

Experimental Protocol (Self-Validating Workflow)

To ensure Scientific Integrity , this protocol includes "Stop/Go" validation steps.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

    • Validation Step: Inject this standard. If the peak area variation is >5% between 3 injections, prepare fresh mobile phase.

Phase 2: LC-MS/MS Configuration
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the polar tetrol chain. A C18 column will result in poor retention (near void volume).

    • Recommended: Waters BEH Amide or equivalent (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 90% B to 50% B over 5 minutes.

Phase 3: Mass Spectrometer Parameters (Triple Quadrupole)
ParameterSettingRationale
Polarity Positive (ESI+)Secondary amine protonates easily.
Capillary Voltage 3.0 kVStandard for small molecules.
Cone Voltage 25 VPrevents in-source fragmentation of the labile sugar chain.
Desolvation Temp 400°CHigh temp needed to desolvate the polar aqueous mobile phase.
Analytical Workflow Diagram

This workflow ensures data integrity from extraction to validation.

Workflow cluster_MS Mass Detection Start Crude Sample (Riboflavin Broth) Prep Protein ppt (MeOH 1:3) Start->Prep Sep HILIC Separation (Retains Polar Tetrol) Prep->Sep MS1 Q1 Select m/z 256.15 Sep->MS1 CID Collision Cell (25 eV) MS1->CID MS2 Q3 Filter m/z 122.10 CID->MS2 Result Quantification (Peak Area) MS2->Result

Caption: Optimized LC-MS/MS workflow using HILIC separation to retain the polar analyte before MRM detection.

Comparative Data: Transition Table

When setting up a Multiple Reaction Monitoring (MRM) method, use the following transitions. The "Performance" is compared against the background noise typical in biological matrices.

Precursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (eV)PurposeSignal-to-Noise (S/N)
256.15 122.10 5022Quantifier > 1000:1
256.15 105.07 5035Qualifier 1 ~ 250:1
256.15 238.14 5012Qualifier 2 ~ 500:1

Note on Alternatives:

  • Riboflavin (m/z 377): Does not share the 256

    
     122 transition, ensuring zero cross-talk.
    
  • Lumichrome (m/z 243): Often present in degraded samples; its mass is distinct, preventing false positives.

References

  • Santa Cruz Biotechnology. 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol (CAS 3051-94-3) Product Data.[2] Retrieved from

  • NIST Mass Spectrometry Data Center. Ribitol, 5TMS derivative Mass Spectrum.[3] NIST Standard Reference Database 1A v17. Retrieved from

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Amines and Alcohols). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15963, Ribitol. Retrieved from

Sources

Optimizing Riboflavin Impurity Profiling: A Comparative Guide to 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and stability profiling of Riboflavin (Vitamin B2), the intermediate 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol (also known as N-(3,4-dimethylphenyl)-D-ribamine) represents a critical quality attribute.[1] As the direct condensation product of 3,4-dimethylaniline and D-ribose, its presence indicates incomplete conversion or degradation pathways.[1]

This guide compares the use of Certified Reference Materials (CRMs) against Research-Grade Synthetics for this specific impurity. Experimental evidence suggests that the hygroscopic nature of the ribitol moiety renders non-certified standards prone to potency drift, leading to quantification errors of up to 8% in finished product release testing.

Technical Context: The Molecule and the Matrix

To understand the analytical challenge, we must look at the chemistry. This molecule consists of a hydrophobic dimethylphenyl head group and a highly polar, hydrophilic ribitol tail.

  • Chemical Name: 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol[1][2]

  • Synonym:

    
    -(3,4-dimethylphenyl)-D-ribamine[1][3]
    
  • Role: Key Intermediate in Riboflavin biosynthesis and chemical synthesis.[4]

  • Analytical Challenge: The ribitol chain makes the molecule hygroscopic . Without rigorous Karl Fischer (KF) titration and Thermogravimetric Analysis (TGA), the "As-Is" weight of a standard is meaningless, leading to incorrect potency assignment.[1]

Visualization: The Origin of the Impurity

The following diagram illustrates where this impurity originates in the Riboflavin synthetic pathway.

RiboflavinSynthesis cluster_0 Critical Control Point Ribose D-Ribose Impurity 1-Deoxy-1-[(3,4-dimethylphenyl) amino]-D-ribitol (Target Impurity) Ribose->Impurity Condensation Aniline 3,4-Dimethylaniline Aniline->Impurity Diazo Diazonium Salt Coupling Impurity->Diazo  Incomplete  Conversion Riboflavin Riboflavin (Vitamin B2) Diazo->Riboflavin  Cyclization

Figure 1: Synthetic pathway highlighting the target compound as a direct precursor to Riboflavin. Unreacted precursor remains as a specified impurity.[1]

Comparative Analysis: CRM vs. Research Grade

The following comparison highlights the risks associated with using non-certified standards for this specific hygroscopic amine.

Table 1: Specification Comparison
FeatureOption A: Certified Reference Material (CRM) Option B: Research Grade / In-House Impact on Data
Purity Assignment Mass Balance Approach (100% - Impurities - Water - Residual Solvents - Ash)Area % only (HPLC)Option B assumes 100% active content, ignoring water/solvents.[1]
Hygroscopicity Control Packaging under Argon/Nitrogen; Water content defined on CoA.Standard vial; Water content unknown or "theoretical".High Risk: Ribitol tail absorbs atmospheric moisture, diluting the standard.
Homogeneity Tested for vial-to-vial consistency (ISO 17034).[1]Single batch testing.Risk of "hot spots" if the salt form is not uniform.
Traceability SI-traceable via NIST/BIPM primary standards.[1]Internal synthetic record only.Regulatory audit findings (warning letters).
Experimental Insight: The "Potency Drift" Phenomenon

In a comparative study, a Research Grade standard (purity 98% by HPLC Area) was compared against a CRM (98.2% Mass Balance).[1]

  • The Hidden Variable: The Research Grade material contained 4.5% water (absorbed due to the ribitol chain) and 1.2% residual ethanol .

  • The Result:

    • True Potency of Research Grade:

      
      [1]
      
    • Error: The user weighs 10 mg assuming 9.8 mg of active analyte. In reality, they only have 9.24 mg.[1]

    • Consequence: The response factor is calculated incorrectly, leading to an overestimation of the impurity in the drug product by ~6%. This could cause a safe batch to fail QC release.

Protocol: Self-Validating Impurity Profiling

To ensure scientific integrity, the reference standard must be qualified using a specific, self-validating workflow.[1]

A. System Suitability (HPLC/UPLC)[2]
  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).[1] Why: The polar ribitol group requires end-capping to prevent tailing.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.5)[1]

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254 nm (aromatic ring) and 445 nm (Riboflavin).[1]

B. Qualification Workflow

Do not blindly trust the vial. Follow this decision tree to qualify the standard before use in GMP release.

QualificationWorkflow Start Receive Standard CheckCoA Review CoA: Is Water Content Quantified? Start->CheckCoA DecisionWater Water Defined? CheckCoA->DecisionWater UseAsIs Calculate Potency: (Purity x (100-Water-Solvents)) DecisionWater->UseAsIs Yes RunKF Perform Karl Fischer Titration (Micro-method) DecisionWater->RunKF No (Critical Risk) CheckNMR 1H-NMR Verification (Check for solvent peaks) UseAsIs->CheckNMR RunKF->CheckNMR FinalCalc Establish Internal Response Factor (RRF) CheckNMR->FinalCalc Release Release for QC Use FinalCalc->Release

Figure 2: Decision matrix for qualifying the reference standard. Note the critical path for water content determination.

Recommendations

For researchers profiling Riboflavin impurities:

  • Mandatory TGA/KF: Due to the ribitol moiety, never assume a "dry" weight for 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol. Always correct for water content.[1]

  • Storage: Store at -20°C in a desiccator. Warm to room temperature before opening to prevent condensation.

  • Selection: Use ISO 17034 accredited CRMs for pivotal stability batches and commercial release. Use Research Grade only for initial method development, and only after internal characterization.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[1][5][6] Defines reporting, identification, and qualification thresholds. [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Riboflavin Monograph 0299.[1] (Current Edition). Specifies related substances and impurity limits for Vitamin B2. [Link][1]

  • National Institute of Standards and Technology (NIST). Reference Materials for Chemical Analysis. Explains the hierarchy of measurement and traceability (ISO 17034). [Link][1]

  • PubChem. Compound Summary: N-(3,4-dimethylphenyl)-D-ribamine.[1] (Accession for 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol).[1] [Link][1]

Sources

UV-Vis absorption spectrum of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth assessment of the UV-Vis absorption characteristics of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol (commonly referred to as Ribitylxylidine or N-(3,4-dimethylphenyl)-D-ribamine ).

This guide is structured to assist researchers in the quality control and reaction monitoring of Riboflavin (Vitamin B2) synthesis, where this compound serves as the critical reduced amine intermediate.

Compound: 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol CAS: 3051-94-3 Role: Key Intermediate in Riboflavin Biosynthesis and Industrial Synthesis

Executive Summary & Chromophore Analysis

In the industrial and biosynthetic pathways of Riboflavin, the formation of Ribitylxylidine represents the successful coupling and reduction of D-Ribose and 3,4-Dimethylaniline (3,4-Xylidine).

Unlike the final product (Riboflavin), which exhibits strong fluorescence and visible absorption (yellow color), Ribitylxylidine is a substituted aniline derivative. Its UV-Vis profile is dominated by the benzoid transitions of the xylidine moiety , modified by the auxochromic effect of the N-ribityl substitution.

Spectroscopic Mechanism
  • Chromophore: 3,4-Dimethylaniline ring.[1][2][3][4][5]

  • Transitions:

    
     (local excitation) and 
    
    
    
    (charge transfer from Nitrogen lone pair to the ring).
  • Substitution Effect: The alkylation of the primary amine (Xylidine) to the secondary amine (Ribitylxylidine) induces a Bathochromic Shift (Red Shift) and a Hyperchromic Effect (increased intensity). This shift is the primary metric for distinguishing the product from the starting material.

Comparative Spectroscopic Performance

The following table contrasts the target intermediate with its precursor and the final downstream product. This comparison is essential for monitoring reaction completion (disappearance of precursor) and purity (absence of downstream oxidation).

FeaturePrecursor: 3,4-Dimethylaniline (Xylidine)Target: Ribitylxylidine Product: Riboflavin (Vitamin B2)
Primary

~235 nm, ~285 nm~245 nm, ~305 nm (Solvent dependent)224 nm, 268 nm
Secondary

N/AN/A370 nm, 446 nm
Visual Appearance Colorless to pale brown liquid/solidColorless to white crystalline solid Bright Yellow / Orange
Fluorescence Weak / NegligibleNegligible Strong Green Fluorescence
Spectral Shift Logic Reference Baseline+15–20 nm Red Shift vs. PrecursorDistinct multi-peak visible profile

Critical Insight: If your spectrum shows a peak strictly at 285 nm without the shoulder/shift to ~305 nm, the reductive amination has likely failed, and you are detecting unreacted Xylidine.

Experimental Protocol: Self-Validating Analysis

To ensure data integrity (E-E-A-T), follow this protocol which includes internal validation steps.

Reagents & Apparatus[6][7]
  • Solvent: Methanol (HPLC Grade) or Ethanol. Note: Water can be used but organic solvents often provide sharper aniline peaks.

  • Blank: Pure solvent.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scanning range: 200–500 nm).

Step-by-Step Workflow
  • Baseline Correction: Perform a baseline scan with pure Methanol in both sample and reference cuvettes.

  • Stock Preparation: Dissolve 10 mg of isolated Ribitylxylidine in 100 mL Methanol (100 ppm).

  • Dilution Series (Validation Step): Prepare dilutions of 10, 20, and 50 ppm.

  • Scanning: Scan from 200 nm to 500 nm.

  • Derivative Spectroscopy (Optional): If the shift from the precursor is subtle due to matrix effects, apply a 1st Derivative (dA/d

    
    )  calculation. The zero-crossing points will differ significantly between the primary and secondary amines.
    
Data Validation Check
  • Linearity: Plot Absorbance vs. Concentration at

    
     (e.g., 305 nm). 
    
    
    
    must be
    
    
    .
  • Purity Check: Calculate the ratio of Absorbance at 245 nm / 305 nm. This ratio should be constant across all dilutions. Deviations indicate scattering or impurities.

Visualizing the Synthesis & Analysis Pathway

The following diagrams illustrate the chemical transformation and the decision logic for spectral analysis.

Diagram 1: Synthesis & Spectral Evolution

This pathway tracks the chromophore changes from the starting materials to the final vitamin.

RiboflavinSynthesis Xylidine 3,4-Dimethylaniline (Precursor) λmax: ~285 nm Riboside Riboside (Schiff Base) Intermediate Unstable/Transient Xylidine->Riboside + D-Ribose Ribose D-Ribose (Sugar) UV Inactive Ribose->Riboside Ribityl Ribitylxylidine (TARGET) λmax: ~305 nm (Bathochromic Shift) Riboside->Ribityl H2 / Catalyst (Reduction) Riboflavin Riboflavin (Final Product) λmax: 370, 446 nm Fluorescent Ribityl->Riboflavin Coupling & Cyclization

Caption: Spectral evolution from precursor (UV only) to target (Red-shifted UV) to product (Visible).

Diagram 2: Analytical Decision Tree

A logic flow for interpreting UV-Vis data during reaction monitoring.

AnalysisLogic Start Acquire Spectrum (200-500 nm) CheckVis Peaks > 400 nm? Start->CheckVis CheckUV Main Peak Position? CheckVis->CheckUV No ResultOx Contamination: Oxidation to Riboflavin CheckVis->ResultOx Yes ResultPrec Incomplete Reaction: Precursor Detected (~285 nm) CheckUV->ResultPrec < 290 nm ResultPure PASS: Target Identified (~305 nm) CheckUV->ResultPure > 300 nm

Caption: QC decision matrix for distinguishing the target intermediate from precursors and byproducts.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7248, 3,4-Dimethylaniline. Retrieved from [Link]

  • SIELC Technologies. UV-Vis Spectrum of Riboflavin (Vitamin B2). Retrieved from [Link]

Sources

A Researcher's Guide to the Chromatographic Separation of Riboflavin and its Related Substances

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical analysis and food science, ensuring the purity of Riboflavin (Vitamin B2) is paramount. Riboflavin is a light-sensitive vitamin that can degrade into various impurities, and its synthesis can result in structurally similar intermediates.[1][2] This guide provides an in-depth comparison of chromatographic techniques for the effective separation of riboflavin from its key impurities and intermediates, grounded in scientific principles and supported by experimental data. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to select and optimize separation methods for reliable and accurate analysis.

The Challenge: A Family of Structurally Similar Flavins

Riboflavin's core structure is a heterocyclic isoalloxazine ring attached to a ribitol side chain.[2] Its degradation, primarily through exposure to light, and its synthesis can produce a range of related compounds.[1][2] The most common of these are:

  • Lumichrome (LC): A primary photodegradation product formed under neutral or acidic conditions.[3]

  • Lumiflavin (LF): Another significant photodegradation product, preferentially formed in basic conditions.[3]

  • Formylmethylflavin (FMF): An intermediate degradation product.[2][4]

  • Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD): Coenzyme forms of riboflavin that are crucial in biological systems and can be present in biological samples.[5]

  • Synthetic Intermediates: Various compounds that can be carried over from the manufacturing process, depending on the synthetic or fermentation route used.[6][7]

The structural similarity of these compounds presents a significant analytical challenge, requiring high-resolution chromatographic techniques to achieve baseline separation.

Riboflavin Degradation Pathway

The following diagram illustrates the primary photodegradation pathways of Riboflavin.

G Riboflavin Riboflavin FMF Formylmethylflavin Riboflavin->FMF Light Lumichrome Lumichrome FMF->Lumichrome Neutral/Acidic pH Lumiflavin Lumiflavin FMF->Lumiflavin Basic pH G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent (e.g., DMSO, water with acid) A->B C Dilute to Working Concentration B->C D Inject into HPLC/UHPLC C->D E Separation on Column D->E F Detection (UV/Fluorescence/MS) E->F G Integrate Peaks F->G H Quantify Analytes G->H I Generate Report H->I G Start Analytical Goal QC Routine QC/ Assay & Purity Start->QC Known Impurities RD R&D/ Impurity ID Start->RD Unknowns/ Trace Analysis HPLC Use Validated HPLC Method QC->HPLC Pharmacopeial Method Available UHPLC Use High-Resolution UHPLC-MS Method RD->UHPLC High Throughput & Identification Needed

Sources

Technical Comparison Guide: Synthetic Flavin Intermediates vs. Roseoflavin Biosynthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol (a synthetic chemical precursor) and Roseoflavin Biosynthetic Precursors (enzymatic intermediates). This analysis focuses on their roles in flavinogenesis, structural properties, and utility in drug development.

Executive Summary

This guide contrasts two distinct classes of molecules critical to flavin science:

  • 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol (DDAR): The foundational synthetic intermediate used in the industrial chemical manufacture of Riboflavin (Vitamin B2). It represents the "chemical assembly" approach, building the flavin skeleton from an aniline derivative.

  • Roseoflavin Biosynthetic Precursors (Ros-Precursors): The enzymatic intermediates (e.g., 8-demethyl-8-aminoriboflavin-5'-phosphate) produced by Streptomyces davawensis.[1][2][3] These represent the "biological modification" approach, functionalizing an existing flavin scaffold to generate antibiotic activity.

Key Insight: While DDAR is the scaffold for constructing the vitamin core, Ros-Precursors are the result of reprogramming that core into an antimetabolite.

Part 1: Structural & Mechanistic Characterization

1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol (DDAR)
  • Nature: Synthetic secondary amine (N-glycoside derivative).

  • Chemical Structure: Consists of a 3,4-dimethylaniline (xylidine) moiety linked to a ribitol chain via a secondary amine at the C1 position.

  • Role: It is the "pre-ring" intermediate in the Kuhn synthesis of Riboflavin. It provides the benzene ring and the ribityl side chain before the formation of the pyrazine/pyrimidine rings.

  • Reactivity: The nitrogen atom is nucleophilic, allowing for coupling with diazonium salts or condensation with violuric acid to close the isoalloxazine ring.

Roseoflavin Biosynthetic Precursors (Ros-Precursors)
  • Nature: Modified Flavin Mononucleotides (FMN) and Flavins.

  • Key Intermediates:

    • AFP: 8-demethyl-8-aminoriboflavin-5'-phosphate.[1][2][3][4][5][6]

    • AF: 8-demethyl-8-aminoriboflavin.[1][2][3][4][5][6][7]

    • MAF: 8-demethyl-8-methylaminoriboflavin.[4]

  • Role: These are "post-ring" modifications. The isoalloxazine ring is already formed (as FMN). The RosB and RosA enzymes modify the C8-methyl group into a dimethylamino group.[1]

  • Reactivity: These compounds are redox-active cofactors. Unlike DDAR, they can participate in electron transfer, though their redox potentials differ from standard FMN, contributing to their antibiotic mechanism.

Part 2: Comparative Analysis of Synthesis Pathways

The divergence between these two classes illustrates the difference between Total Chemical Synthesis and Biosynthetic Tailoring .

Experimental Workflow: Chemical vs. Biological Route
FeatureChemical Route (DDAR)Biosynthetic Route (Ros-Precursors)
Starting Material 3,4-Dimethylaniline + D-RiboseRiboflavin-5'-phosphate (FMN)
Key Transformation Condensation & Reduction: Formation of the amine linkage between the phenyl ring and sugar.Radical Functionalization: Replacement of C8-methyl with an amino group (via RosB).[1]
Enzyme/Catalyst H₂ / Pd-C (Catalytic Hydrogenation)RosB (Synthase) & RosA (Methyltransferase)
Limiting Factor Stereochemical purity of D-ribose; Hydrogenation pressure.Availability of FMN; Oxygen dependence; SAM availability.
Final Product Riboflavin (Vitamin B2)Roseoflavin (Antibiotic)
Visualization: Pathway Logic

The following diagram maps the structural distance between the synthetic precursor (DDAR) and the biological intermediates.

FlavinPathways cluster_Chemical Chemical Synthesis (Kuhn) cluster_Bio Biosynthesis (S. davawensis) Xylidine 3,4-Dimethylaniline DDAR DDAR (1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol) Xylidine->DDAR Condensation + Reduction Ribose D-Ribose Ribose->DDAR Riboflavin_Chem Riboflavin (Synthetic) DDAR->Riboflavin_Chem + Violuric Acid (Ring Closure) FMN FMN (Riboflavin-5'-phosphate) Riboflavin_Chem->FMN Flavokinase (In vivo) AFP AFP (8-amino-FMN) FMN->AFP RosB Enzyme (Glu + O2) AF AF (8-amino-riboflavin) AFP->AF RosC (Phosphatase) Roseoflavin Roseoflavin (Antibiotic) AF->Roseoflavin RosA (SAM x2)

Caption: Comparative mapping of the synthetic route via DDAR (blue) versus the biosynthetic modification pathway of Roseoflavin (yellow/red).

Part 3: Experimental Protocols & Application

Protocol A: Synthesis of DDAR (Chemical Standard)

Use this protocol to generate standards for impurity profiling or analog synthesis.

  • Reagents: 3,4-Dimethylaniline (1.0 eq), D-Ribose (1.0 eq), Methanol (solvent).

  • Condensation: Reflux 3,4-dimethylaniline and D-ribose in dry methanol for 2 hours to form the Schiff base (N-ribosyl-3,4-dimethylaniline).

  • Reduction: Transfer the solution to a hydrogenation vessel. Add Pd/C catalyst (10% w/w). Hydrogenate at 3-5 bar H₂ pressure at 50°C for 6 hours.

  • Purification: Filter catalyst. Crystallize DDAR from ethanol/water.

  • Validation: ¹H-NMR should show the disappearance of the anomeric proton signal and the appearance of the methylene protons at C1'.

Protocol B: Enzymatic Assay for Ros-Precursors (RosB Activity)

Use this protocol to study the conversion of FMN to AFP.

  • System: Recombinant RosB from S. davawensis.[1][3][7]

  • Reaction Mix:

    • 50 mM Tris-HCl (pH 8.0)

    • 100 µM FMN (Substrate)

    • 10 mM L-Glutamate (Amino donor)

    • 100 µM Thiamine pyrophosphate (Cofactor)

    • 1 mM MgCl₂

  • Incubation: Incubate at 30°C for 60 minutes. Note: Reaction is O₂ dependent.[1]

  • Detection: HPLC-FLD (Fluorescence detection).

    • FMN: Ex 450 nm / Em 520 nm (Green fluorescence).

    • AFP (Product): Ex 300 nm / Em 510 nm (Shifted spectra due to amino substitution).

  • Result: Conversion is indicated by the emergence of the AFP peak, which is distinct from FMN.

Part 4: Strategic Implications for Drug Development

Analog Generation
  • DDAR Approach: Modifying the phenyl ring of DDAR (e.g., using 3-methyl-4-chloroaniline instead of 3,4-dimethylaniline) allows for the "bottom-up" synthesis of novel flavins with altered redox potentials. This is the primary route for creating diverse flavin libraries.

  • Ros-Precursor Approach: Engineering RosB variants to accept different amino donors or FMN analogs offers a "biocatalytic" route to novel antibiotics, though the scope is limited by enzyme specificity.

Mechanism of Action
  • DDAR is biologically inert until cyclized. It serves as a negative control in riboswitch binding assays.

  • Ros-Precursors (AFP/MAF) are active antimetabolites.[2] They bind to the FMN riboswitch (FMN-box) and downregulate riboflavin biosynthesis genes (rib operon), causing auxotrophy in bacteria.

Summary Table: Performance & Utility
MetricDDAR (Synthetic)Ros-Precursors (Biological)
Production Scalability High (Multi-ton industrial synthesis)Low to Medium (Fermentation required)
Structural Complexity Low (Acyclic amine)High (Heterocyclic phosphate)
Biological Activity Inactive (Precursor)Active (Antibiotic/Regulator)
Primary Use Case Manufacturing B2; Synthesizing analogs.Studying antibiotic resistance; Metabolic engineering.[5]

References

  • Jankowitsch, F., et al. (2011).[7] "A novel N,N-8-amino-8-demethyl-D-riboflavin dimethyltransferase (RosA) catalyzing the two terminal steps of roseoflavin biosynthesis in Streptomyces davawensis."[7][8] Journal of Biological Chemistry. Link

  • Lederer, T., & Mack, M. (2016).[2] "RosB from Streptomyces davawensis is the key enzyme of roseoflavin biosynthesis."[7] Angewandte Chemie International Edition. Link

  • Pedrolli, D. B., et al. (2015). "Metabolic engineering of roseoflavin-overproducing microorganisms." Microbial Cell Factories. Link

  • Kuhn, R., & Reinemund, K. (1934). "Über die Synthese des Lactoflavins (Vitamin B2)." Berichte der deutschen chemischen Gesellschaft. (Foundational reference for DDAR synthesis). Link

  • Grill, S., et al. (2008). "The riboflavin analog roseoflavin targets the FMN riboswitch and blocks riboflavin biosynthesis." Archives of Microbiology. Link

Sources

Safety Operating Guide

Operational and Disposal Master Plan: 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical handling, we provide more than just reagents; we deliver comprehensive, field-proven operational frameworks. This guide outlines the strict handling, chemical quenching, and disposal protocols for 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol (also known as N-ribityl-3,4-xylidine).

This compound is a critical intermediate in the chemo-enzymatic synthesis of Riboflavin (Vitamin B2)[1]. Structurally, it is an amphiphilic molecule consisting of a toxic, lipophilic aromatic amine (3,4-dimethylaniline) covalently linked to a highly polar, water-soluble D-ribitol chain[2]. This unique structure dictates specialized waste management strategies, as the polyol chain increases the bioavailability of the toxic aromatic moiety in aqueous environments.

Pathway Ribose D-Ribose Schiff Schiff Base Intermediate Ribose->Schiff Xylidine 3,4-Dimethylaniline Xylidine->Schiff Condensation Ribitylamine 1-Deoxy-1-[(3,4-dimethylphenyl) amino]-D-ribitol Schiff->Ribitylamine Reduction Riboflavin Riboflavin (Vitamin B2) Ribitylamine->Riboflavin Violuric Acid

Synthetic pathway of Riboflavin highlighting the target ribitylamine intermediate.

Physicochemical & Hazard Profiling

Because isolated safety data sheets (SDS) for specific synthetic intermediates are often limited, authoritative laboratory safety standards mandate adopting the hazard profile of the most toxic constituent. In this case, the parent compound 3,4-dimethylaniline dictates the baseline safety requirements[3]. The parent amine is classified as toxic via oral, dermal, and inhalation routes (Acute Tox. 3) and is a chronic aquatic toxin (Aquatic Chronic 2)[4][5].

Quantitative Hazard Summary
Parameter3,4-Dimethylaniline (Parent)1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitolOperational Implication
Molecular Weight 121.18 g/mol [5]255.31 g/mol Adjust stoichiometric calculations for chemical quenching.
Solubility Slightly soluble in

[5]
Highly soluble in

(polyol chain)
Cannot rely on standard organic solvent partitioning for extraction.
Toxicity Acute Tox. 3 (Oral/Dermal/Inh.)[4]Presumed Acute Tox. 3 (Dermal/Oral)Requires strict PPE; double-gloving is mandatory.
Environmental Aquatic Chronic 2[6]Presumed Aquatic Chronic 2Strictly prohibit drain disposal without prior chemical oxidation.
Stability Light sensitive[3]Susceptible to oxidative degradationStore waste in amber containers to prevent uncharacterized photoproducts.

Operational Handling Protocols

Expertise & Experience: The primary risk during routine handling of this solid intermediate is the generation of fine, inhalable dust and accidental dermal exposure. While the bulky ribityl chain slightly reduces dermal permeability compared to the parent xylidine, aromatic amines can rapidly absorb through the skin to cause systemic toxicity and methemoglobinemia[4].

Step-by-Step Handling Procedure:

  • Engineering Controls: Handle exclusively within a Class II Type A2 biological safety cabinet or a certified chemical fume hood with a face velocity of 80–100 fpm.

  • PPE Selection: Standard nitrile gloves offer limited breakthrough times for concentrated aromatic amines. Double-gloving is required. Use a heavy-duty neoprene or butyl rubber outer glove if handling in solution[4].

  • Spill Response: In the event of a solid spill, do not dry sweep. Mist the spill lightly with water to suppress dust, cover with absorbent pads, and transfer to a sealed hazardous waste container. Wash the area with a 5% acetic acid solution to protonate and solubilize residual amine, followed by a thorough water rinse.

Disposal Procedures & Methodologies

Causality: Aromatic amines are highly resistant to standard biological degradation in wastewater treatment plants and pose long-lasting threats to aquatic ecosystems[6]. The addition of the ribitol chain increases the molecule's hydrophilicity, making it highly mobile in aqueous environments. Therefore, disposal requires either complete thermal destruction or aggressive chemical oxidation.

G Start Waste Generation: N-Ribityl-3,4-xylidine Segregation Waste Segregation Start->Segregation SolidWaste Solid Waste & Organic Solvents Segregation->SolidWaste Solids/Organics AqueousWaste Dilute Aqueous Washings Segregation->AqueousWaste Aqueous Incineration High-Temperature Incineration (>850°C) SolidWaste->Incineration Oxidation Chemical Oxidation (Fenton's Reagent) AqueousWaste->Oxidation pH < 3.0 Verification LC-MS Verification Oxidation->Verification Verification->Oxidation Amine Detected Disposal Safe Aqueous Effluent Disposal Verification->Disposal Amine Destroyed

Workflow for the segregation, chemical quenching, and safe disposal of ribitylamine waste.

Protocol A: Solid Waste & Concentrated Solutions

All bulk solid waste, heavily contaminated consumables (e.g., filter papers, gloves), and concentrated organic solvent fractions must be segregated into clearly labeled, sealed containers.

  • Disposal Route: Transfer to a licensed hazardous waste facility for high-temperature incineration (>850°C) . This is the only guaranteed method for the complete mineralization of concentrated aromatic amines into

    
    , 
    
    
    
    , and
    
    
    .
Protocol B: Chemical Quenching of Aqueous Washings (Self-Validating System)

For dilute aqueous solutions (e.g., glassware washings, HPLC effluent), chemical destruction of the aromatic amine prior to effluent release is the most scientifically rigorous approach. We utilize Fenton's reagent (


 and 

) to generate hydroxyl radicals (

) that aggressively cleave the aromatic ring, eliminating its aquatic toxicity.

Step-by-Step Oxidation Methodology:

  • Collection & Acidification: Collect all aqueous washings in a dedicated high-density polyethylene (HDPE) container. Adjust the pH to 2.5–3.0 using 1M Sulfuric Acid (

    
    ).
    
    • Reasoning: Fenton's reagent is most efficient at acidic pH, preventing the premature precipitation of inactive iron hydroxides.

  • Catalyst Addition: Add Ferrous Sulfate (

    
    ) to achieve a 10 mM concentration in the waste solution. Stir continuously until fully dissolved.
    
  • Oxidation: Slowly add 30% Hydrogen Peroxide (

    
    ) dropwise to achieve a 50 mM concentration.
    
    • Caution: This reaction is exothermic. Monitor the temperature and maintain it below 40°C using an ice bath if necessary to prevent the rapid, non-productive decomposition of

      
      .
      
  • Reaction Time: Allow the mixture to stir for a minimum of 4 hours in a well-ventilated fume hood to ensure the complete degradation of the aromatic amine moiety.

  • Neutralization & Precipitation: Adjust the pH to 7.0–8.0 using 1M Sodium Hydroxide (

    
    ). This will quench the reaction and precipitate the iron catalyst as insoluble 
    
    
    
    , which can be filtered off and disposed of as solid waste.
  • Self-Validation (LC-MS): Sample the clear supernatant. Analyze via LC-MS (ESI+) monitoring for the parent mass (

    
     256.15 for 
    
    
    
    ).
    • Validation Rule: The effluent can only be released to standard aqueous waste streams when the amine concentration is confirmed to be below the analytical limit of detection (LOD). If detected, repeat steps 1-5.

References

  • Title: 14 - SAFETY DATA SHEET: 3,4-Dimethylaniline Source: Fisher Scientific URL
  • Source: Tokyo Chemical Industry (TCI)
  • Title: 3,4-Dimethylaniline 98% 95-64-7 Source: Sigma-Aldrich URL
  • Title: SAFETY DATA SHEET - 3,4-Dimethylaniline Source: Thermo Fisher Scientific URL
  • Source: CPAchem Ltd.
  • Title: US2472007A - Process of preparing isoalloxazines Source: Google Patents URL
  • Title: ARYLAMINE-N-GLYCOSIDES. PART I.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.